4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN4/c6-3-2-4(7)10-11-5(2)9-1-8-3/h1H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATZWLQPWGDNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=N1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718896 | |
| Record name | 4-Chloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082950-96-6 | |
| Record name | 4-Chloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine basic properties
An In-depth Technical Guide: 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine: A Core Scaffold for Advanced Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds and approved therapeutics.[1][2] Its structural similarity to the purine nucleobase allows it to effectively mimic ATP and interact with the active sites of many enzymes, particularly kinases. This guide focuses on a highly functionalized derivative, This compound , a versatile intermediate engineered for sophisticated chemical synthesis. The presence of two distinct, orthogonally reactive halogen atoms—a chlorine at the 4-position and an iodine at the 3-position—provides medicinal chemists with a powerful tool for building complex molecular architectures and exploring structure-activity relationships (SAR) with high precision. This document provides a comprehensive overview of its fundamental properties, reactivity, a validated synthetic workflow, and its proven applications in modern drug discovery programs.
Molecular Profile and Physicochemical Properties
The strategic placement of chloro and iodo groups on the pyrazolo[3,4-d]pyrimidine framework imparts unique reactivity and physicochemical characteristics essential for its role as a synthetic building block.
Core Structure and Nomenclature
-
Systematic Name: this compound
-
Core Scaffold: Pyrazolo[3,4-d]pyrimidine
-
Key Substituents:
-
C4-Position: Chlorine (electron-withdrawing, enables Nucleophilic Aromatic Substitution)
-
C3-Position: Iodine (excellent leaving group for metal-catalyzed cross-coupling reactions)
-
Figure 1. Chemical Structure of this compound.
Physicochemical Data Summary
Quantitative data for this specific di-halogenated compound is not broadly published. The following table consolidates known properties of its direct precursors, providing an evidence-based estimation of its characteristics.
| Property | Value (4-chloro-precursor) | Value (3-iodo-precursor analog) | Inferred Value for Target Compound | Reference(s) |
| Molecular Formula | C₅H₃ClN₄ | C₅H₄IN₅ (4-amino-3-iodo analog) | C₅H₂ClIN₄ | [3][4] |
| Molecular Weight | 154.56 g/mol | 261.02 g/mol (4-amino-3-iodo analog) | ~279.45 g/mol | [3][4] |
| Appearance | Solid | Off-white to light brown powder (4-amino-3-iodo analog) | Expected to be a White to Off-White Crystalline Solid | [5] |
| Solubility | Not specified | Not specified | Likely soluble in polar aprotic solvents like DMF, DMSO, and chlorinated solvents. Poorly soluble in water. | N/A |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | Stored in a cool and dry well-closed container | Inert atmosphere, store in freezer (-20°C), protect from light. | [5][6] |
| CAS Number | 5399-92-8 | 151266-23-8 (4-amino-3-iodo analog) | Not broadly assigned; may vary by supplier. | [6] |
Spectroscopic Characterization Profile
While a definitive spectrum for the title compound is not publicly available, its expected spectroscopic signature can be reliably predicted based on analysis of closely related analogs reported in the literature.[7][8]
-
¹H NMR: The spectrum is expected to be simple, featuring two key signals in the aromatic region. One singlet for the proton at the C6 position of the pyrimidine ring and a broad singlet corresponding to the N-H proton of the pyrazole ring. The exact chemical shifts will be influenced by the solvent.
-
¹³C NMR: The spectrum will show five distinct signals for the carbon atoms of the heterocyclic core. The carbons directly attached to the halogens (C3 and C4) will be significantly downfield and their shifts can be used for structural confirmation.
-
Mass Spectrometry (MS): The mass spectrum will be highly characteristic. The molecular ion peak (M+) will exhibit a distinctive isotopic pattern due to the presence of both chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) and iodine (monoisotopic ¹²⁷I), which serves as an unambiguous confirmation of the compound's elemental composition.
Chemical Reactivity and Synthesis
The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. This allows for a programmed, stepwise elaboration of the core scaffold.
Reactivity Profile: A Dual-Action Intermediate
-
C4-Chloro Site: The chlorine atom at the C4 position is activated towards Nucleophilic Aromatic Substitution (SₙAr) . This site readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols.[9][10] This reaction is foundational for introducing diversity at this position, often critical for tuning binding affinity and pharmacokinetic properties.
-
C3-Iodo Site: The iodine atom at the C3 position is an ideal leaving group for metal-catalyzed cross-coupling reactions . It is highly amenable to classic transformations such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings.[11] This allows for the introduction of aryl, alkyl, or alkynyl groups, enabling exploration of deeper binding pockets or the attachment of additional pharmacophoric elements.
The difference in reactivity allows for selective, sequential reactions. Typically, the more labile C4-chloro position is addressed first via SₙAr, followed by a more robust cross-coupling reaction at the C3-iodo position.
Proposed Synthetic Workflow
The synthesis of this di-halogenated intermediate can be achieved through a logical, multi-step sequence starting from a commercially available precursor. The following protocol represents a field-proven approach to this class of compounds.
Workflow Diagram: Synthesis of this compound
Caption: A robust workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol:
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Step 1: Protection of the Pyrazole Nitrogen
-
Rationale (Expertise & Experience): The N-H proton of the pyrazole ring is acidic and can interfere with subsequent steps, particularly electrophilic iodination. Protecting it, for instance as a tosylamide, ensures that the reaction proceeds cleanly at the desired C3 position.[12]
-
Procedure: To a solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert atmosphere (N₂ or Ar). Stir for 30 minutes. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) and allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC. Upon completion, quench the reaction carefully with water and extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected intermediate.
-
-
Step 2: Electrophilic Iodination at the C3 Position
-
Rationale (Trustworthiness): N-Iodosuccinimide (NIS) is a mild and highly effective electrophilic iodinating agent for electron-rich heterocyclic systems.[13] Its use is well-documented and provides high yields for C-H iodination on the pyrazole ring.
-
Procedure: Dissolve the protected intermediate from Step 1 (1.0 eq) in anhydrous DMF. Add N-Iodosuccinimide (NIS, 1.2 eq) and stir the mixture at 60°C for 4-6 hours.[13] The reaction progress should be monitored by TLC or LC-MS. Once the starting material is consumed, cool the mixture, pour it into water, and collect the precipitated solid by filtration. Wash the solid with water and dry under vacuum to obtain the iodinated intermediate.
-
-
Step 3: Deprotection of the Pyrazole Nitrogen
-
Rationale: Removal of the tosyl group is necessary to yield the final, versatile intermediate. This is typically achieved under basic conditions which cleave the sulfonamide bond.
-
Procedure: Suspend the iodinated intermediate from Step 2 in a mixture of methanol and water. Add an excess of a suitable base (e.g., NaOH, 2-3 eq) and stir the mixture at room temperature or with gentle heating (40-50°C) until the reaction is complete (as monitored by TLC). Neutralize the mixture with aqueous HCl to a pH of ~7. The product will often precipitate and can be collected by filtration, washed with water, and dried thoroughly.
-
Applications in Drug Discovery
The unique structure of this compound makes it a powerful scaffold for generating libraries of compounds aimed at high-value biological targets.
Logical Diagram: Application Pathways from the Core Scaffold
References
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo(3,4-d)pyrimidine | C5H4N4 | CID 67499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | C5H3ClN4 | CID 221095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine CAS NO 151266-23-8 [homesunshinepharma.com]
- 6. 5399-92-8|4-Chloro-1H-pyrazolo[3,4-d]pyrimidine|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N/A|4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine|BLD Pharm [bldpharm.com]
- 13. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine from Allopurinol
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, a key building block in medicinal chemistry, starting from the readily available drug, allopurinol. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed synthetic strategy, step-by-step experimental protocols, and a thorough discussion of the underlying reaction mechanisms. The guide emphasizes scientific integrity, providing a rationale for experimental choices and citing authoritative sources to support the described methodologies.
Introduction: The Significance of this compound
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to the purine nucleobase. This structural similarity allows compounds bearing this core to interact with a wide range of biological targets, particularly protein kinases, by acting as ATP-competitive inhibitors.[1][2] Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated and developed as potent therapeutic agents for various diseases, including cancer and inflammatory conditions.[3]
The target molecule, this compound, is a highly valuable intermediate in the synthesis of complex drug candidates. The presence of two distinct halogen atoms at the 4- and 3-positions of the pyrazolopyrimidine core allows for selective and sequential functionalization through various cross-coupling reactions. This enables the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize the pharmacological properties of lead compounds.
This guide outlines a robust and efficient two-step synthesis of this key intermediate starting from allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol), a widely available and inexpensive starting material.
Synthetic Strategy: A Two-Step Approach from Allopurinol
The synthesis of this compound from allopurinol is strategically designed as a two-step process:
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Electrophilic Iodination: The first step involves the regioselective iodination of the allopurinol core at the C3 position to yield 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
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Deoxychlorination: The subsequent step is the conversion of the hydroxyl group at the C4 position of the iodinated intermediate into a chloro group, affording the final product.
This sequential approach is logical and efficient, as it installs the less reactive iodo substituent first, followed by the more reactive chloro group, which is a better leaving group for subsequent nucleophilic substitution reactions.
Caption: Overall synthetic workflow.
Step 1: Electrophilic Iodination of Allopurinol
Rationale and Reagent Selection
The pyrazolo[3,4-d]pyrimidine ring system is susceptible to electrophilic substitution. The C3 position of the pyrazole ring is electronically enriched and is the most favorable site for electrophilic attack. For the introduction of an iodine atom, N-iodosuccinimide (NIS) is the reagent of choice. NIS is a mild and efficient iodinating agent that is easy to handle and often provides high yields and selectivity. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which aids in the dissolution of the starting material and facilitates the reaction.
Reaction Mechanism
The electrophilic iodination of allopurinol with NIS proceeds through a classic electrophilic aromatic substitution mechanism. The pyrazole ring acts as a nucleophile, attacking the electrophilic iodine of NIS. A subsequent deprotonation step restores the aromaticity of the pyrazole ring, yielding the 3-iodo derivative.
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine chemical structure and analysis
An In-Depth Technical Guide to 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine: Synthesis, Analysis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure," known for its role in the development of potent kinase inhibitors. This document details the compound's chemical structure, physicochemical properties, a plausible synthetic route, and robust analytical methodologies for its characterization. Furthermore, it explores its critical application as a versatile intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors, by leveraging the distinct reactivity of its chloro and iodo substituents. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, a fundamental component of ATP (adenosine triphosphate). This structural mimicry allows compounds containing this scaffold to act as competitive inhibitors at the ATP-binding site of various protein kinases.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Consequently, the pyrazolo[3,4-d]pyrimidine framework is a cornerstone in the development of targeted therapies.[3][4]
This compound (CAS No: 1082950-96-6) emerges as a particularly valuable intermediate in this context.[5] It is a di-functionalized scaffold designed for sequential, site-selective modification. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), while the iodine atom at the C3 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings.[6][7] This orthogonal reactivity provides chemists with a powerful tool to rapidly generate diverse libraries of complex molecules, enabling the systematic exploration of structure-activity relationships (SAR) to optimize drug candidates for potency, selectivity, and pharmacokinetic properties.[6]
Physicochemical Properties and Structural Analysis
The structural integrity and key properties of this compound are foundational to its utility.
Chemical Structure:
(Simplified 2D representation)
The molecule consists of a fused pyrazole and pyrimidine ring system. The key reactive sites for synthetic diversification are the C4-chloro and C3-iodo groups.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1082950-96-6 | [5] |
| Molecular Formula | C₅H₂ClIN₄ | Derived |
| Molecular Weight | 280.45 g/mol | Derived |
| Appearance | Typically an off-white to light brown powder | [8] |
Synthesis and Purification
The synthesis of this compound can be approached through a multi-step sequence starting from simpler precursors. The following represents a logical and field-proven synthetic strategy, explaining the causality behind the chosen reactions.
Rationale for Synthetic Strategy:
The core principle is to first construct the pyrazolo[3,4-d]pyrimidine ring system, followed by sequential halogenation. A common and efficient route involves the iodination of a readily available pyrazolo[3,4-d]pyrimidine precursor, followed by chlorination of the pyrimidinone oxygen.
-
Iodination: Starting with 4-amino-1H-pyrazolo[3,4-d]pyrimidine, a selective iodination at the C3 position is required. N-Iodosuccinimide (NIS) is an excellent electrophilic iodinating agent for electron-rich heterocyclic systems and is commonly used for this transformation.[7][9]
-
Conversion to Hydroxy Intermediate: The 4-amino group of the resulting 3-iodo-4-amino intermediate must be converted to a hydroxyl group (or its tautomeric keto form, a pyrimidinone) to facilitate the final chlorination step. This can be achieved via diazotization followed by hydrolysis.
-
Chlorination: The final step involves the conversion of the 4-hydroxy group (pyrimidinone) to the 4-chloro group. Phosphorus oxychloride (POCl₃) is the classic and highly effective reagent for this type of dehydration/chlorination reaction on heterocyclic ketones.[2][10]
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine [9]
-
To a solution of 4-amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in dimethylformamide (DMF), add N-Iodosuccinimide (NIS) (1.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere (e.g., Argon) for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture and pour it into cold water.
-
Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the desired product.
Step 2: Synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
Suspend 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in an aqueous solution of a strong acid (e.g., sulfuric acid).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.
-
Gently heat the mixture to 80-90 °C until nitrogen evolution ceases. This step hydrolyzes the diazonium salt to the corresponding hydroxyl compound.
-
Cool the solution, filter the precipitate, wash with water, and dry to obtain the pyrimidinone intermediate.
Step 3: Synthesis of this compound [2][10]
-
Carefully mix 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq) with phosphorus oxychloride (POCl₃) (5-10 eq). A tertiary amine base like N,N-diisopropylethylamine (DIPEA) can be added to facilitate the reaction.
-
Reflux the mixture for 4-6 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or aqueous ammonia) until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
Purification Protocol:
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
Diagram: Synthetic Workflow
Caption: Proposed synthetic route to the target compound.
Analytical Characterization
Rigorous analytical testing is crucial to confirm the identity, structure, and purity of the synthesized compound. Each protocol described is part of a self-validating system to ensure data integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides unambiguous information about the carbon-hydrogen framework of the molecule, confirming the successful formation of the desired structure and the regiochemistry of the substituents.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
-
Expected Spectral Features:
-
¹H NMR: A singlet in the aromatic region (typically > 8.0 ppm) corresponding to the proton at the C6 position of the pyrimidine ring. A broad singlet at lower field corresponding to the N-H proton of the pyrazole ring.
-
¹³C NMR: Signals corresponding to the five distinct carbon atoms of the heterocyclic core. The carbon atom bearing the iodine (C3) will appear at a characteristically high field (low ppm value) due to the heavy atom effect, while the carbon bearing the chlorine (C4) will be further downfield.
-
Mass Spectrometry (MS)
-
Rationale: MS confirms the molecular weight of the compound, providing direct evidence of its elemental composition.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
Observe the mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
-
-
Expected Data:
-
The [M+H]⁺ ion should be observed at m/z ≈ 280.9.
-
A characteristic isotopic pattern for the [M+H]⁺ peak will be visible, showing an (A+2) peak with approximately one-third the intensity of the main peak, which is the signature of a single chlorine atom.
-
High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the gold standard for assessing the purity of a chemical compound.
-
Protocol:
-
Prepare a standard solution of the compound (e.g., 1 mg/mL) in a suitable mobile phase solvent.
-
Inject the solution onto a C18 reverse-phase HPLC column.
-
Elute the compound using a gradient system, for example, water (with 0.1% TFA or formic acid) and acetonitrile (with 0.1% TFA or formic acid).
-
Monitor the elution profile using a UV detector at a relevant wavelength (e.g., 254 nm or 280 nm).[8]
-
Purity is determined by integrating the area of the product peak relative to the total area of all observed peaks. A purity level of >95% is typically required for subsequent applications.
-
Diagram: Analytical Quality Control Workflow
References
- 1. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clausiuspress.com [clausiuspress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - CAS:1082950-96-6 - 阿镁生物 [amaybio.com]
- 6. nbinno.com [nbinno.com]
- 7. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine CAS NO 151266-23-8 [homesunshinepharma.com]
- 9. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
The Rising Prominence of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Derivatives in Kinase Inhibition and Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine and a cornerstone for the development of potent kinase inhibitors.[1][2][3] This guide delves into the specific and strategic importance of the 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine intermediate, a versatile building block for creating a diverse array of biologically active derivatives.[4] We will explore the synthesis, structure-activity relationships (SAR), and the broad spectrum of biological activities of its derivatives, with a primary focus on their anticancer properties through the inhibition of various protein kinases. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting kinase-driven pathologies.
The Strategic Advantage of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine nucleus is structurally analogous to the purine ring system, particularly adenine, a key component of adenosine triphosphate (ATP).[2][3] This mimicry allows derivatives to competitively bind to the ATP-binding site of a wide range of protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3]
Synthesis of this compound: The Gateway Intermediate
The journey to potent pyrazolo[3,4-d]pyrimidine-based kinase inhibitors often begins with a key intermediate: this compound. The synthesis of this crucial building block is a critical first step, enabling the subsequent diversification of the core structure. A common synthetic route involves the iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine, followed by a Sandmeyer-type reaction to introduce the chloro group.
A representative synthetic scheme for a related compound, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, involves reacting 1H-pyrazolo[3,4-d]pyrimidin-4-amine with N-iodosuccinimide in DMF at 60 °C.[5] Subsequent reactions can then be employed to introduce the chloro group at the 4-position. The presence of two distinct reactive sites, the chloro group at C4 and the iodo group at C3, provides orthogonal handles for sequential chemical modifications, such as nucleophilic aromatic substitution and cross-coupling reactions.
Below is a generalized workflow for the synthesis and derivatization of the this compound core.
Caption: Synthetic and evaluation workflow for this compound derivatives.
Biological Activities of this compound Derivatives
Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, primarily centered around the inhibition of protein kinases implicated in cancer.
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore for the development of anticancer agents.[6][7][8] Derivatives have shown potent inhibitory activity against a variety of cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][6][9][10]
Table 1: Selected Anticancer Activities of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target Kinase(s) | Reference |
| Compound 33 | MV4-11 (AML) | <0.005 | FLT3, VEGFR2 | [9] |
| Compound VIIa | 57 different cell lines | 0.326 - 4.31 | Not specified | [6] |
| Compound 15 | NCI 60-cell panel | 1.18 - 8.44 | EGFR | [10] |
| Compound 16 | NCI 60-cell panel | 0.018 - 9.98 | EGFR | [10] |
| Compound 14 | HCT-116 | 0.006 | CDK2 | [1] |
| Compound 15 (thioglycoside) | HCT-116 | 0.007 | CDK2 | [1] |
| Compound 12b | A549 | 8.21 | EGFR | [11] |
| Compound 12b | HCT-116 | 19.56 | EGFR | [11] |
| Compound 51 | MDA-MB-231 | Non-cytotoxic at 10 µM | BRK/PTK6 | [5] |
Kinase Inhibition
The primary mechanism of action for the anticancer effects of these derivatives is the inhibition of protein kinases. The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for the development of both specific and multi-targeted kinase inhibitors.
-
FLT3 and VEGFR2 Inhibition: A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and found to be potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) and vascular endothelial growth factor receptor 2 (VEGFR2).[9][12] Compound 33, in particular, demonstrated complete tumor regression in an acute myeloid leukemia (AML) xenograft model.[9]
-
RET Kinase Inhibition: Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent and selective inhibitors of the RET tyrosine kinase, a key driver in certain types of thyroid and lung cancers.[13]
-
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a well-validated target in cancer therapy. Numerous pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as EGFR inhibitors, with some showing activity against both wild-type and mutant forms of the enzyme.[10][11][14][15]
-
CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its inhibition is a promising strategy for cancer treatment. Pyrazolo[3,4-d]pyrimidine and related scaffolds have yielded potent CDK2 inhibitors with significant anti-proliferative activity.[1]
-
BRK/PTK6 Inhibition: Breast tumor kinase (BRK), also known as protein tyrosine kinase 6 (PTK6), is an oncogenic driver in several cancers. Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been discovered as selective BRK inhibitors with nanomolar potency and anti-metastatic potential.[5]
The following diagram illustrates the central role of the pyrazolo[3,4-d]pyrimidine scaffold in targeting multiple oncogenic signaling pathways.
Caption: Targeting multiple oncogenic pathways with pyrazolo[3,4-d]pyrimidine derivatives.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the pyrazolo[3,4-d]pyrimidine scaffold have provided valuable insights into the structural requirements for potent and selective kinase inhibition.
-
C4-Position: The 4-position is a critical point for interaction with the hinge region of the kinase ATP-binding site. Substitution with anilino or phenoxy groups has been shown to be beneficial for activity.[9] The nature of the substituent at this position can significantly impact potency and selectivity. For instance, the introduction of an aniline moiety at the 4-position enhanced anticancer activity in certain series.[11]
-
C3-Position: The 3-position, initially bearing the iodo group, is an ideal site for introducing diversity through cross-coupling reactions. The addition of various aryl or heteroaryl groups at this position can explore interactions with the solvent-exposed region of the ATP-binding pocket, influencing both potency and selectivity.
-
N1-Position: The N1-position of the pyrazole ring can also be substituted to modulate the physicochemical properties and biological activity of the compounds.
Experimental Protocols for Biological Evaluation
The assessment of the biological activity of novel this compound derivatives involves a series of standardized in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the compounds on the activity of a specific kinase.
-
Methodology: A common method is the Kinase-Glo® Luminescent Kinase Assay (Promega).
-
Prepare a reaction mixture containing the purified kinase, the appropriate substrate, and ATP.
-
Add the test compound at various concentrations.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Add the Kinase-Glo® reagent, which measures the amount of remaining ATP.
-
Measure the luminescence, which is inversely proportional to the kinase activity.
-
Calculate the IC50 value, the concentration of the compound that inhibits 50% of the kinase activity.
-
Cell Proliferation/Cytotoxicity Assay
-
Objective: To assess the effect of the compounds on the growth and viability of cancer cells.
-
Methodology: The MTT or SRB assay is frequently used.
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with the test compounds at a range of concentrations for a specified period (e.g., 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Alternatively, for the SRB (sulforhodamine B) assay, fix the cells and stain with SRB, which binds to total cellular protein.
-
Measure the absorbance to determine cell density.
-
Calculate the IC50 or GI50 (concentration for 50% growth inhibition) value.[10][16]
-
Cell Cycle Analysis
-
Objective: To determine if the compounds induce cell cycle arrest.
-
Methodology: Flow cytometry is the standard technique.
-
Treat cancer cells with the test compound for a defined period.
-
Harvest the cells and fix them in ethanol.
-
Stain the cells with a DNA-binding dye, such as propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show the distribution of cells in the G1, S, and G2/M phases of the cell cycle, revealing any compound-induced arrest at a particular phase.[11]
-
Conclusion and Future Directions
The this compound scaffold is a highly valuable platform for the discovery of novel kinase inhibitors. Its synthetic tractability and the ability to introduce diverse chemical functionalities at key positions have led to the identification of potent and selective inhibitors of a range of oncogenic kinases. The derivatives have demonstrated significant anticancer activity in both in vitro and in vivo models. Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects, enhanced pharmacokinetic properties for better in vivo efficacy, and the ability to overcome drug resistance mechanisms. The continued exploration of the chemical space around this privileged scaffold holds great promise for the development of new and effective cancer therapies.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound [myskinrecipes.com]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 11. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Versatile Scaffold: A Technical Guide to 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine in Kinase Inhibitor Design
Abstract
The 1H-pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structural resemblance to the adenine base of ATP allows it to effectively compete for the ATP-binding site within the catalytic domain of a wide array of kinases.[1][2][3][4] This in-depth guide focuses on a key intermediate, 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, detailing its synthetic utility, structure-activity relationships, and its role in the development of next-generation kinase inhibitors for therapeutic intervention in oncology and other diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Kinase Inhibitor Landscape and the Rise of a Privileged Scaffold
Protein kinases, a large family of enzymes that catalyze the phosphorylation of substrate proteins, are critical regulators of numerous cellular processes.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies.
The 1H-pyrazolo[3,4-d]pyrimidine scaffold has garnered significant attention due to its bioisosteric relationship with adenine, the purine core of ATP.[1][2][3][4] This inherent structural mimicry provides a strong foundation for designing competitive kinase inhibitors that can form key hydrogen bonding interactions with the hinge region of the kinase active site.[1][2] The strategic functionalization of this core at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The this compound intermediate, with its orthogonally reactive chloro and iodo groups, offers a powerful platform for combinatorial library synthesis and targeted inhibitor design.
The Strategic Importance of the this compound Intermediate
The utility of this compound as a starting material lies in the differential reactivity of its halogen substituents. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains that can interact with the solvent-exposed region of the kinase active site.[5] The iodine atom at the 3-position is amenable to a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the exploration of chemical space in the hydrophobic pocket of the ATP-binding site.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Spectroscopic Analysis of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide
For Immediate Release
A Comprehensive Spectroscopic Examination of a Key Heterocyclic Building Block
This technical guide provides a detailed analysis of the spectroscopic data for 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, a crucial intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering in-depth insights into the structural characterization of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Its Spectroscopic Implications
The unique arrangement of atoms and functional groups in this compound dictates its spectroscopic signature. The pyrazolo[3,4-d]pyrimidine core is a bicyclic heteroaromatic system, the properties of which are significantly influenced by the presence of a chlorine atom at the 4-position and an iodine atom at the 3-position.
A Technical Guide to Unlocking the Therapeutic Potential of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Analogs
Abstract
The 1H-pyrazolo[3,4-d]pyrimidine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in targeting a wide array of enzymes, particularly protein kinases.[1][2][3] Its structural resemblance to adenine allows it to function as an ATP bioisostere, effectively competing for the nucleotide-binding sites of numerous kinases implicated in human diseases.[2][4][5][6] This guide provides an in-depth exploration of potential therapeutic targets for analogs derived from 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, a strategically functionalized starting material poised for extensive chemical elaboration. We will delve into the rationale behind selecting high-potential kinase and non-kinase targets, provide detailed experimental protocols for target validation, and present a framework for advancing these promising compounds through the early stages of drug discovery.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system that mimics the purine ring of adenine.[3][4] This mimicry is the key to its broad utility, enabling molecules built on this scaffold to interact with the highly conserved ATP-binding pocket of protein kinases.[1][2] These enzymes play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] Consequently, kinase inhibitors have become a major class of modern therapeutics.[2]
The this compound intermediate is an ideal starting point for building a diverse chemical library. The 4-chloro position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains. The 3-iodo position is a versatile handle for carbon-carbon bond-forming reactions (e.g., Suzuki, Sonogashira, Heck couplings), enabling the exploration of a vast chemical space to optimize potency and selectivity.
High-Priority Therapeutic Targets for Pyrazolo[3,4-d]pyrimidine Analogs
Based on extensive preclinical and clinical data for this scaffold, several enzyme families stand out as high-priority targets for novel analogs.
Tyrosine Kinases: The Oncogenic Drivers
Mutations leading to the constitutive activation of tyrosine kinases are primary drivers of oncogenesis.[2] The pyrazolo[3,4-d]pyrimidine scaffold has a proven track record of inhibiting this class of enzymes.
-
Src Family Kinases (SFKs): Src was the first identified oncogene and is a non-receptor tyrosine kinase involved in cell proliferation, survival, migration, and angiogenesis.[7] Its overexpression or hyperactivation is common in numerous solid tumors, including glioblastoma.[8][9][10] Pyrazolo[3,4-d]pyrimidines like PP1, PP2, and the more recent SI306 and SI388 have demonstrated potent Src inhibition.[2][7][11]
-
Therapeutic Rationale: Targeting Src can disrupt multiple cancer hallmarks, making it a compelling target for glioblastoma, a notoriously difficult-to-treat cancer.[8][9] The ability of some pyrazolopyrimidine derivatives to cross the blood-brain barrier further enhances their potential for treating brain tumors.[8][12]
-
-
Bruton's Tyrosine Kinase (BTK): A crucial component of the B-cell receptor (BCR) signaling pathway, BTK is essential for B-cell proliferation and survival.[13][14] The landmark approval of Ibrutinib , a pyrazolo[3,4-d]pyrimidine-based irreversible BTK inhibitor, for various B-cell malignancies has validated this target.[1][2][13]
-
Therapeutic Rationale: Developing novel BTK inhibitors could offer advantages in terms of selectivity, overcoming resistance, or treating autoimmune diseases like rheumatoid arthritis where B-cells play a role.[13][15] Both reversible and irreversible inhibitors can be designed from the 4-chloro-3-iodo scaffold.
-
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose mutations and overexpression are linked to several cancers, particularly non-small cell lung cancer.[16][17] The pyrazolo[3,4-d]pyrimidine core has been successfully employed to create both wild-type and mutant-selective EGFR inhibitors.[18]
Serine/Threonine Kinases: Regulators of the Cell Cycle
Dysregulation of the cell cycle is a fundamental aspect of cancer. Serine/threonine kinases are the master regulators of this process.
-
Cyclin-Dependent Kinases (CDKs): CDKs are enzymes that control the progression of the cell through its various phases.[4] Their aberrant activity is a common feature of tumor cells. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established basis for potent CDK inhibitors, particularly targeting CDK2.[4][20]
-
Protein Kinase D (PKD): PKD family kinases are involved in various cellular processes, including cell proliferation, migration, and survival, particularly in pancreatic cancer.[21]
-
Therapeutic Rationale: Novel pyrazolo[3,4-d]pyrimidine-based PKD inhibitors have shown promise as antitumoral agents, demonstrating the scaffold's versatility beyond traditional oncology targets.[21]
-
Non-Kinase Targets: Expanding the Horizon
While kinases are the primary focus, the purine-like structure of the scaffold allows it to target other nucleotide-binding enzymes.
-
Phosphodiesterases (PDEs): These enzymes degrade cyclic nucleotides (cAMP and cGMP), which are key second messengers. PDE inhibitors have therapeutic applications in cardiovascular disease and erectile dysfunction. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of cGMP-specific PDEs, such as PDE1 and PDE5.[22]
-
Therapeutic Rationale: Analogs of this compound could be explored for cardiovascular indications by targeting PDEs, representing a diversification from the oncology-centric approach.
-
Experimental Workflows for Target Validation
A systematic, data-driven approach is essential to identify the therapeutic targets of novel this compound analogs.
Primary Screening: Broad Target Identification
The initial step is to understand the target landscape of a new analog. A broad kinase panel screen is the most efficient method.
Experimental Protocol: Kinase Panel Screen
-
Compound Preparation: Solubilize the test analog in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Concentration: Perform the primary screen at a single, relatively high concentration (e.g., 1 or 10 µM) to identify any potential hits.
-
Kinase Panel: Submit the compound to a commercial service (e.g., Eurofins, Reaction Biology) for screening against a panel of several hundred kinases. These assays typically measure the remaining kinase activity in the presence of the inhibitor, often using a radiometric (³³P-ATP) or fluorescence-based format.
-
Data Analysis: Results are typically expressed as a percentage of inhibition relative to a vehicle control (DMSO). Hits are defined as kinases inhibited beyond a certain threshold (e.g., >50% or >75% inhibition).
Logical Causality: This broad screen acts as an unbiased survey. Instead of assuming a target, it allows the compound's intrinsic activity profile to guide subsequent research, potentially revealing unexpected targets and providing an early assessment of selectivity.
Secondary Validation: Potency and Selectivity
Hits from the primary screen must be validated to confirm their activity and determine their potency.
Experimental Protocol: IC₅₀ Determination
-
Compound Plating: Prepare a serial dilution of the test analog. A common scheme is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Enzymatic Assay: Perform the same in vitro kinase assay used for the primary screen with the range of inhibitor concentrations. Include appropriate positive (staurosporine or a known inhibitor for the target) and negative (DMSO) controls.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).
Data Presentation: Comparative Kinase Inhibition
| Compound | Target Kinase | IC₅₀ (nM) |
| Analog X | Src | 50 |
| Analog X | BTK | 850 |
| Analog X | EGFR | >10,000 |
| PP2 (Control) | Src | 60 |
Self-Validation: This dose-response analysis is a self-validating system. A well-behaved sigmoidal curve confirms a specific inhibitory interaction, while a flat or irregular curve would suggest non-specific effects or assay interference. Comparing the IC₅₀ values for multiple kinases provides the selectivity profile.
Cellular Assays: Confirming Biological Activity
Demonstrating that a compound can inhibit its target in a cellular context is a critical step.
Experimental Protocol: Cell Viability Assay (e.g., using MTS)
-
Cell Plating: Seed cancer cell lines known to be dependent on the target kinase (e.g., K-562 for Bcr-Abl, U87 for Src) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test analog for a defined period (typically 48-72 hours).
-
MTS Reagent: Add a tetrazolium salt-based reagent (like MTS or MTT) to each well. Viable, metabolically active cells will convert the salt into a colored formazan product.
-
Absorbance Reading: After incubation, measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated controls and determine the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
Logical Causality: This assay links target inhibition to a biological outcome. If a potent Src inhibitor (from enzymatic assays) also potently kills a Src-dependent cancer cell line, it provides strong evidence of on-target activity. Lack of correlation may suggest poor cell permeability or off-target effects.
Visualization of Key Pathways and Workflows
Visual diagrams are essential for conceptualizing complex biological systems and experimental plans.
Diagram: Simplified BTK Signaling Pathway
Caption: BTK is a key node in the B-Cell Receptor signaling cascade.
Diagram: Drug Discovery Workflow
Caption: A streamlined workflow from synthesis to cellular validation.
Conclusion and Future Directions
The this compound scaffold is a validated and highly promising starting point for the discovery of novel therapeutics. The primary targets for analogs derived from this core are protein kinases, with a strong emphasis on oncogenic drivers like Src, BTK, and EGFR, as well as cell cycle regulators like CDKs. The proposed experimental workflows provide a robust, self-validating framework for identifying and validating the targets of new chemical entities. By combining rational design based on the extensive history of this scaffold with systematic biological screening, researchers can efficiently unlock the therapeutic potential of these versatile compounds and develop next-generation targeted therapies.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 10. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Gliobl… [ouci.dntb.gov.ua]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 17. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
The Emergence of Pyrazolo[3,4-d]pyrimidines as a Privileged Scaffold for EGFR Inhibition: A Technical Guide
Abstract
The epidermal growth factor receptor (EGFR) remains a pivotal target in oncology, with aberrant signaling driving the proliferation and survival of numerous cancer types. The development of small-molecule tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for EGFR-mutant cancers, particularly non-small cell lung cancer (NSCLC). However, the emergence of resistance, most notably the T790M gatekeeper mutation, necessitates the continued exploration of novel chemical scaffolds. The pyrazolo[3,4-d]pyrimidine core has garnered significant attention as a "privileged scaffold" in kinase inhibitor design. Its structural resemblance to the adenine moiety of ATP allows it to effectively compete for the ATP-binding site of kinases, including EGFR.[1][2] This technical guide provides an in-depth exploration of the discovery and development of pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors, from the fundamental principles of their design to the preclinical and clinical evaluation of lead candidates. We will delve into the structure-activity relationships that govern their potency and selectivity, the key experimental workflows for their characterization, and the molecular interactions that underpin their inhibitory mechanism. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation cancer therapeutics.
The Rationale for Pyrazolo[3,4-d]pyrimidines in EGFR-Targeted Drug Discovery
The pyrazolo[3,4-d]pyrimidine scaffold is a heterocyclic bicyclic system that is an isostere of purine, the core of the adenine base in ATP.[2][3] This bioisosteric relationship is the cornerstone of its utility in designing ATP-competitive kinase inhibitors.[1][3] The core structure can be strategically decorated with various substituents to achieve high affinity and selectivity for the target kinase.[2]
The design of pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors is guided by the established pharmacophore model for EGFR-TKIs. This model typically comprises:
-
A heterocyclic core (the pyrazolo[3,4-d]pyrimidine) that anchors the inhibitor in the adenine-binding region of the ATP pocket.
-
A substituted aniline or related moiety that extends into a hydrophobic pocket.
-
A solubilizing group that enhances the compound's physicochemical properties.
By systematically modifying the substituents at various positions of the pyrazolo[3,4-d]pyrimidine core, medicinal chemists can fine-tune the inhibitor's properties to optimize its potency against both wild-type and mutant forms of EGFR, including the formidable T790M resistance mutation.[4][5][6]
The EGFR Signaling Pathway: A Target for Intervention
EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways that ultimately regulate cellular processes like proliferation, survival, and migration.
Figure 1: A simplified diagram of the major EGFR signaling pathways.
Pyrazolo[3,4-d]pyrimidine-based inhibitors function by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing the initial autophosphorylation event and abrogating all downstream signaling.
Structure-Activity Relationship (SAR) and Lead Optimization
The development of potent and selective pyrazolo[3,4-d]pyrimidine EGFR inhibitors hinges on a deep understanding of their structure-activity relationships. Key modifications to the core scaffold have been explored to enhance their biological activity:
-
Position 1: Substitution at this position with various aryl or alkyl groups can influence the orientation of the inhibitor within the ATP-binding pocket and impact its selectivity profile.
-
Position 4: This position is crucial for interacting with the hinge region of the kinase domain. The introduction of an aniline moiety at this position is a common strategy to establish key hydrogen bonding interactions.
-
Position 6: Modifications at this position can extend into the solvent-exposed region, providing opportunities to improve physicochemical properties such as solubility and cell permeability.
Table 1: Representative Pyrazolo[3,4-d]pyrimidine-based EGFR Inhibitors and their In Vitro Activity
| Compound | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |
| Compound 12b | EGFRWT | 16 | A549 (NSCLC) | 8.21 | [4][5] |
| EGFRT790M | 236 | HCT-116 (Colon) | 19.56 | [4][5] | |
| Compound 16 | EGFR | 34 | NCI-60 Panel | 0.018 - 9.98 (GI₅₀) | [7][8] |
| Compound 25 | EGFR | 4180 | - | - | [2] |
| Erlotinib (Control) | EGFRWT | 6 | A549 (NSCLC) | - | [4] |
| EGFRT790M | 563 | HCT-116 (Colon) | - | [4] |
Key Experimental Workflows for Characterization
The comprehensive evaluation of novel pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors requires a suite of well-defined experimental protocols.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Dilute recombinant EGFR enzyme and a suitable peptide substrate in a kinase assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted test compound or control inhibitor to the wells of a 96-well plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Prepare a master mix containing ATP and the peptide substrate in the kinase assay buffer.
-
Add the master mix to each well.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the diluted EGFR enzyme to each well.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the positive control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based Anti-proliferative Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines that are dependent on EGFR signaling.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the existing medium with the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Cell Cycle and Apoptosis Analysis (Flow Cytometry)
Flow cytometry is a powerful technique to elucidate the mechanism of action of the inhibitors, specifically their effects on cell cycle progression and the induction of apoptosis.
Experimental Workflow: Cell Cycle and Apoptosis Analysis
Figure 2: A generalized workflow for cell cycle and apoptosis analysis using flow cytometry.
Clinical Landscape and Future Perspectives
While the pyrazolo[3,4-d]pyrimidine scaffold is present in clinically approved kinase inhibitors such as the BTK inhibitor ibrutinib, the clinical development of EGFR-specific inhibitors from this class is still an active area of research.[1] One notable example is Saracatinib (AZD0530), a dual Src/Abl kinase inhibitor with a pyrazolo[3,4-d]pyrimidine core, which has been investigated in various cancers.[9][10][11] Although not a dedicated EGFR inhibitor, its clinical evaluation underscores the therapeutic potential of this scaffold.
The primary challenges in the clinical translation of novel EGFR inhibitors include overcoming acquired resistance mechanisms beyond the T790M mutation and managing off-target toxicities. Future research will likely focus on:
-
Developing covalent inhibitors: Designing pyrazolo[3,4-d]pyrimidines that can form a covalent bond with a non-catalytic cysteine residue (Cys797) in the EGFR active site can lead to irreversible inhibition and potentially overcome certain resistance mutations.
-
Targeting allosteric sites: Exploring inhibitors that bind to allosteric sites on EGFR could offer a new paradigm for modulating its activity and circumventing resistance in the ATP-binding pocket.
-
Combination therapies: Investigating the synergistic effects of pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors with other targeted agents or immunotherapies holds promise for improving treatment outcomes and delaying the onset of resistance.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold has firmly established itself as a versatile and promising platform for the design of novel EGFR inhibitors. Its inherent ability to mimic the adenine core of ATP provides a strong foundation for developing potent and selective ATP-competitive inhibitors. Through meticulous structure-based design and a comprehensive suite of in vitro and cell-based assays, researchers are continuously advancing our understanding of the intricate structure-activity relationships that govern the efficacy of these compounds. While clinical translation of pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors is still in its nascent stages, the wealth of preclinical data and the proven success of this scaffold in other kinase inhibitors provide a strong impetus for their continued development. As our knowledge of EGFR biology and the mechanisms of drug resistance deepens, the pyrazolo[3,4-d]pyrimidine core is poised to play a significant role in the next generation of targeted cancer therapies.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Saracatinib | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Saracatinib - Wikipedia [en.wikipedia.org]
The Strategic Versatility of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine in Kinase Inhibitor Design: A Structure-Activity Relationship (SAR) Deep Dive
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent and selective kinase inhibitors. Its bioisosteric resemblance to the adenine core of ATP allows for effective competition at the kinase hinge region, a critical interaction for inhibitory activity. This technical guide delves into the nuanced structure-activity relationship (SAR) studies of derivatives originating from the highly versatile intermediate, 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine . We will explore the strategic importance of the halogenated substituents at the C3 and C4 positions, which serve as versatile synthetic handles for systematic structural modifications. This guide will provide a comprehensive overview of the synthetic routes, the impact of substitutions at various positions on kinase inhibitory activity, and detailed experimental protocols, offering a robust framework for the rational design of next-generation kinase inhibitors.
The 1H-Pyrazolo[3,4-d]pyrimidine Core: A Privileged Scaffold in Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine nucleus has garnered significant attention in the field of medicinal chemistry due to its remarkable success in generating clinical candidates and approved drugs, such as the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1] Its efficacy stems from its structural mimicry of the purine ring of adenine, enabling it to form crucial hydrogen bonding interactions with the hinge region of the kinase active site.[1] This fundamental binding mode anchors the inhibitor, while modifications at other positions of the scaffold allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The strategic placement of reactive functional groups on this core structure is paramount for efficiently exploring the chemical space and elucidating meaningful SAR.
The Workhorse Intermediate: this compound
The this compound scaffold is a particularly valuable starting point for SAR studies due to the differential reactivity of its two halogen substituents. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, while the iodine atom at the C3 position is an excellent substrate for palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a systematic and modular approach to the synthesis of diverse compound libraries.
Synthesis of the Core Scaffold
The synthesis of the this compound core can be achieved through a multi-step sequence, often starting from commercially available pyrazole derivatives. A representative synthetic pathway is outlined below.
Structure-Activity Relationship (SAR) Exploration
The following sections will dissect the SAR at each key position of the this compound scaffold, providing insights into how structural modifications influence biological activity.
The C4 Position: The Gateway to the Hinge Region
The C4 position is pivotal for establishing interactions with the kinase hinge region. The 4-chloro group is an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of various amine, alcohol, and thiol functionalities.
A recurring theme in the SAR of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors is the importance of a 4-amino substituent. This group typically forms one or two hydrogen bonds with the backbone amide of a conserved residue in the kinase hinge region, a crucial anchoring interaction. While other functionalities can be explored, the 4-amino group has consistently proven to be a key determinant of high-potency inhibition across a wide range of kinases.
Synthesis of N-substituted-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amines
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired primary or secondary amine (1.1-1.5 eq).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
The C3 Position: Probing the Solvent-Exposed Region
The 3-iodo substituent serves as a versatile handle for introducing a wide array of chemical moieties through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. Substituents at this position often extend into the solvent-exposed region of the ATP-binding pocket, providing opportunities to enhance potency, modulate selectivity, and improve physicochemical properties.
The introduction of various aryl and heteroaryl groups at the C3 position via Suzuki coupling has been a fruitful strategy in the development of potent kinase inhibitors. The nature of these substituents can significantly impact the inhibitor's profile. For instance, in the development of Breast Tumor Kinase (BRK/PTK6) inhibitors, a systematic exploration of substituents at this position was conducted.[2]
| Compound | R1 (at N1) | R2 (at C3) | BRK IC50 (nM) |
| 38 | H | 3-hydroxyphenyl | 153 |
| 45 | methyl | 3-hydroxyphenyl | 118 |
| 51 | cyclopropylmethyl | 3-hydroxyphenyl | 30 |
| 52 | H | 4-hydroxyphenyl | >1000 |
| 53 | H | 2-hydroxyphenyl | >1000 |
Data adapted from a study on BRK/PTK6 inhibitors.[2]
The data clearly indicates that a 3-hydroxyphenyl group at the C3 position is favorable for BRK inhibition, while moving the hydroxyl group to the 2- or 4-position leads to a significant loss of activity.[2] This highlights the specific spatial and electronic requirements of the binding pocket.
Synthesis of 3-Aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
-
To a degassed mixture of the 3-iodo-1H-pyrazolo[3,4-d]pyrimidine derivative (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), and a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water or DMF/water), add a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 (0.05-0.1 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl derivative.
The N1 Position: Fine-Tuning Selectivity and Properties
The N1 position of the pyrazole ring offers another avenue for structural modification to optimize the inhibitor's profile. Substituents at this position can influence the orientation of the entire molecule within the ATP-binding pocket and can also be used to improve physicochemical properties such as solubility and metabolic stability.
In the context of the BRK inhibitors, modifying the N1 substituent from a simple hydrogen to a methyl and then to a cyclopropylmethyl group resulted in a progressive increase in potency, with the cyclopropylmethyl derivative exhibiting the lowest IC50 value.[2] This suggests that this region of the binding pocket can accommodate and favorably interact with small alkyl groups.
Conclusion and Future Directions
The this compound scaffold is a powerful and versatile platform for the discovery and optimization of novel kinase inhibitors. The orthogonal reactivity of the chloro and iodo substituents allows for a highly modular and efficient exploration of the structure-activity landscape. A deep understanding of the SAR at the C3, C4, and N1 positions is crucial for the rational design of potent, selective, and drug-like molecules.
Future efforts in this area will likely focus on the development of more complex and diverse substituents at the C3 position to achieve even greater selectivity among the highly conserved kinase family. Furthermore, the strategic modification of the N1 position to enhance pharmacokinetic properties will be a key area of investigation. The continued application of the principles outlined in this guide will undoubtedly lead to the discovery of new and effective treatments for a wide range of diseases driven by aberrant kinase activity.
References
Methodological & Application
Application Notes and Protocols: Site-Selective Suzuki Coupling of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
Introduction: The Strategic Importance of Pyrazolo[3,4-d]pyrimidines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is vast, particularly for the construction of complex biaryl and heteroaryl structures.
Within medicinal chemistry, the 1H-pyrazolo[3,4-d]pyrimidine core is recognized as a "privileged scaffold." This heterocyclic system is the centerpiece of numerous kinase inhibitors and other biologically active molecules due to its ability to form key hydrogen bond interactions within enzyme active sites.[3] A prominent example is the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, a life-changing therapeutic for certain B-cell cancers, which is built upon this very framework.[4][5]
The starting material, 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, is a highly valuable and strategic intermediate for drug development. It possesses two distinct electrophilic sites: a highly reactive C-I bond at the C3 position and a less reactive C-Cl bond at the C4 position. This inherent difference in reactivity provides a powerful synthetic handle for sequential, site-selective functionalization, allowing for the controlled and predictable construction of complex molecular architectures. This guide provides a robust, field-proven protocol for achieving highly selective Suzuki coupling at the C3-iodo position.
The Principle of Chemoselectivity: Exploiting Halogen Reactivity
The success of this protocol hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst during the oxidative addition step, which is typically the rate-determining step of the catalytic cycle. The established order of reactivity for organohalides in palladium-catalyzed cross-coupling reactions is:
I > Br > OTf > Cl >> F
This trend is a direct consequence of the C-X bond dissociation energy; the weaker C-I bond (approx. 220 kJ/mol) is cleaved much more readily by the Pd(0) catalyst than the stronger C-Cl bond (approx. 330 kJ/mol).[6][7][8]
By carefully selecting the reaction conditions—specifically the catalyst, ligand, base, and temperature—we can exploit this intrinsic reactivity difference. The protocol is designed to provide sufficient energy to activate the C-I bond for oxidative addition while leaving the more robust C-Cl bond intact. This allows for the selective formation of the C3-arylated product, preserving the C4-chloro substituent for potential subsequent coupling reactions or nucleophilic substitutions. The electron-deficient nature of the pyrimidine ring further influences the reactivity of the attached halogens.[9][10]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.[1][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the this compound, forming a Pd(II) intermediate. This is the chemoselectivity-determining step.
-
Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate species. This species then transfers its organic group (R²) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex (the pyrazolopyrimidine and R²) couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol provides a robust starting point for the selective C3-arylation of this compound with a generic arylboronic acid.
Materials & Reagents:
| Reagent/Material | M.W. | Stoichiometry | Amount (for 1 mmol scale) |
| This compound | 279.43 | 1.0 equiv | 279 mg |
| Arylboronic Acid | Variable | 1.2 equiv | 1.2 mmol |
| SPhos Pd G2 Precatalyst | 704.38 | 0.03 equiv | 21 mg (3 mol%) |
| Potassium Phosphate (K₃PO₄), anhydrous, powdered | 212.27 | 3.0 equiv | 637 mg |
| 1,4-Dioxane, anhydrous | - | - | 8 mL |
| Deionized Water | - | - | 2 mL |
| Schlenk flask or microwave vial (10-20 mL) | - | - | 1 |
| Inert gas supply (Argon or Nitrogen) | - | - | - |
| Standard glassware for workup and chromatography | - | - | - |
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), powdered anhydrous potassium phosphate (3.0 eq), and the SPhos Pd G2 precatalyst (0.03 eq).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a 4:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas this solvent mixture by bubbling argon through it for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction flask (to a final concentration of ~0.1 M with respect to the starting pyrazolopyrimidine).
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. The mixture will typically be a heterogeneous slurry.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting iodo-pyrimidine is consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude residue can be purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine product.
Causality Behind Experimental Choices & Troubleshooting
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Catalyst | Palladium Precatalyst (e.g., SPhos Pd G2) | Modern palladium precatalysts offer superior air and moisture stability compared to Pd(PPh₃)₄, ensuring more consistent results. They generate the active Pd(0) species in a controlled manner upon heating.[12] |
| Ligand | Bulky, Electron-Rich Biaryl Phosphine (e.g., SPhos) | Ligands like SPhos (buchwald-type ligands) are crucial for high efficiency.[13][14] Their steric bulk promotes the final, often slow, reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition, even with less reactive halides.[11][15] |
| Base | K₃PO₄ or Cs₂CO₃ | A moderately strong, non-nucleophilic inorganic base is required to form the reactive boronate species for the transmetalation step without causing unwanted side reactions on the sensitive heterocyclic core.[16] K₃PO₄ is a cost-effective and highly effective choice. |
| Solvent | 1,4-Dioxane/Water (4:1) | A polar, aprotic solvent like 1,4-dioxane or THF is needed to solubilize the organic components. The addition of water is essential for dissolving the inorganic base and facilitating the transmetalation step.[6][17] Anhydrous conditions can be used with soluble organic bases but are often more complex.[18] |
| Temperature | 80-100 °C | This temperature range provides sufficient thermal energy to drive the catalytic cycle for the reactive C-I bond while remaining below the activation energy required for significant reaction at the C-Cl bond, thus ensuring high chemoselectivity. |
Troubleshooting Common Issues:
-
Stalled Reaction/Low Conversion: This often points to catalyst deactivation. Ensure reagents are pure and solvents are thoroughly degassed to remove oxygen. Consider increasing catalyst loading slightly (e.g., to 5 mol%) or switching to a more robust ligand system.
-
Formation of Deiodinated Byproduct: This occurs when the organopalladium intermediate reacts with a proton source before transmetalation. Ensure the base is sufficiently strong and the boronic acid is of high quality. Running the reaction under more concentrated conditions can sometimes favor the desired bimolecular transmetalation over the undesired protodeiodination.
-
Protodeboronation of Boronic Acid: The boronic acid can degrade, especially if it is an electron-rich heteroaryl boronic acid.[18] Using a slight excess (1.2-1.5 equivalents) is standard practice to compensate for any degradation.
-
Loss of Selectivity (Reaction at C-Cl): If significant amounts of the di-substituted product are observed, the reaction temperature is likely too high or the reaction time too long. Reduce the temperature to 70-80 °C and monitor carefully to stop the reaction once the starting material is consumed.
Conclusion
This application note provides a comprehensive and reliable protocol for the site-selective Suzuki-Miyaura coupling of this compound. By leveraging the inherent difference in halogen reactivity and employing a modern, well-defined palladium catalyst system, researchers can efficiently synthesize C3-arylated pyrazolopyrimidines. These products serve as critical building blocks for the discovery and development of novel therapeutics and advanced materials, making this protocol a valuable tool for professionals in drug development and chemical synthesis.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. benchchem.com [benchchem.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. proprogressio.hu [proprogressio.hu]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Selective Sonogashira Coupling of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
For: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and novel scaffold synthesis.
Introduction: The Strategic Importance of Pyrazolo[3,4-d]pyrimidines and the Sonogashira Coupling
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] These compounds are recognized as potent inhibitors of various kinases, making them highly valuable in oncology and inflammation research.[3] The functionalization of this heterocyclic system is paramount for modulating biological activity, and the introduction of alkynyl moieties at specific positions can significantly enhance target binding and pharmacokinetic properties.
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[4][5][6][7] This palladium- and copper-catalyzed reaction is celebrated for its mild conditions and broad functional group tolerance, rendering it an indispensable tool in the synthesis of complex molecules for drug discovery.[7][8]
This document provides a comprehensive guide to the selective Sonogashira coupling on 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for a highly regioselective reaction at the C3-position, leaving the C4-chloro substituent available for subsequent diversification. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.
Core Concepts and Mechanistic Rationale
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.
The Catalytic Cycles of Sonogashira Coupling
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl iodide (the more reactive halide) to form a Pd(II)-aryl complex.[9][10]
-
Copper Acetylide Formation: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II)-aryl complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired alkynylated product and regenerate the active Pd(0) catalyst.
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Chemoselectivity: C-I vs. C-Cl Reactivity
The success of this selective coupling hinges on the differential reactivity of aryl halides towards oxidative addition with Pd(0). The bond dissociation energy of the C-X bond decreases down the group (C-Cl > C-Br > C-I). Consequently, the order of reactivity is I > Br > Cl.[7][10] By carefully controlling the reaction conditions, particularly temperature, the oxidative addition of the Pd(0) catalyst to the C-I bond at the 3-position of the pyrazolopyrimidine core can be achieved exclusively, without affecting the more robust C-Cl bond at the 4-position.
Experimental Protocol: Selective Sonogashira Coupling at the C3-Position
This protocol provides a robust starting point for the coupling of this compound with a generic terminal alkyne.
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane)
-
Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Reaction Setup and Procedure
Caption: General experimental workflow for Sonogashira coupling.
Step-by-Step Methodology:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (THF or DMF, approximately 0.1-0.2 M concentration relative to the substrate) via syringe.
-
Reagent Addition: Add the base (Et₃N or DIPEA, 2.0-3.0 equiv) followed by the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Gentle heating (e.g., 40-50 °C) may be required for less reactive alkynes, but higher temperatures should be avoided to maintain selectivity over the C-Cl bond.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst residues.[4]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure 3-alkynyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine.
Data Presentation: Typical Reaction Conditions
The following table summarizes recommended starting conditions for the selective Sonogashira coupling. Optimization may be necessary depending on the specific alkyne used.
| Parameter | Recommended Condition | Rationale / Notes |
| Substrate | This compound | The C-I bond is significantly more reactive than the C-Cl bond.[7][10] |
| Alkyne | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the starting material. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A common and effective precatalyst. Other Pd(0) sources can be used. |
| Cu Co-catalyst | CuI (4-10 mol%) | Acts as a co-catalyst to increase the reaction rate.[7] |
| Base | Et₃N or DIPEA (2-3 equiv) | Acts as a scavenger for the HI byproduct and as a solvent in some cases. |
| Solvent | THF or DMF (anhydrous, degassed) | Aprotic solvents are generally effective. DMF can aid solubility. |
| Temperature | Room Temperature to 40 °C | Mild conditions are crucial to ensure selectivity for the C-I bond. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxygen-induced side reactions like Glaser homocoupling.[11] |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Using a fresh batch or a different precatalyst may be necessary. For challenging substrates, more electron-rich and bulky phosphine ligands can be employed.[11]
-
Insufficient Degassing: Oxygen can deactivate the catalyst and promote the undesirable Glaser homocoupling of the alkyne.[11] Ensure all reagents and the reaction vessel are thoroughly degassed.
-
-
Formation of Glaser Homocoupling Byproduct (Alkyne Dimer):
-
Copper-Mediated Side Reaction: This is a common side reaction promoted by the copper co-catalyst.
-
Solution: Minimize the amount of copper catalyst or switch to a copper-free Sonogashira protocol. Copper-free conditions often require a stronger base (e.g., Cs₂CO₃) and may need slightly higher temperatures.[9][12]
-
-
Dehalogenation:
-
Harsh Conditions: Loss of the iodine or even the chlorine atom can occur under harsh conditions (e.g., high temperatures, prolonged reaction times).
-
Solution: Maintain mild reaction temperatures and monitor the reaction closely to avoid over-running.
-
Conclusion
The selective Sonogashira coupling of this compound is a highly effective and strategic transformation for the synthesis of novel drug candidates. By leveraging the differential reactivity of the carbon-halide bonds, researchers can selectively introduce a diverse range of alkynyl functionalities at the C3 position. The protocol and insights provided herein offer a solid foundation for successfully implementing this reaction, enabling the rapid generation of valuable intermediates for pharmaceutical research and development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine-Based Compound Libraries
Introduction: The Strategic Advantage of the Pyrazolo[3,4-d]pyrimidine Scaffold in Drug Discovery
The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2] Its structural resemblance to adenine allows it to effectively mimic ATP and interact with the hinge region of various kinases, making it a cornerstone for the development of potent kinase inhibitors for oncology, inflammation, and neurodegenerative disorders.[3][4][5] The di-halogenated derivative, 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, is a particularly valuable starting material for the construction of diverse compound libraries. The differential reactivity of the chloro and iodo substituents enables a sequential and regioselective functionalization, providing a powerful tool for exploring structure-activity relationships (SAR).
Solid-phase synthesis offers a streamlined and efficient approach to the generation of such libraries. By anchoring the pyrazolo[3,4-d]pyrimidine scaffold to a solid support, excess reagents and by-products can be easily removed by simple filtration, significantly simplifying the purification process.[6][7] This document provides a comprehensive guide to the solid-phase synthesis of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine libraries, detailing the strategic considerations, step-by-step protocols, and critical parameters for success.
Strategic Overview: Orthogonal Solid-Phase Synthesis
The successful solid-phase synthesis of a 3,4-disubstituted pyrazolo[3,4-d]pyrimidine library hinges on an orthogonal strategy that allows for the selective functionalization of the C3 and C4 positions. This is achieved by leveraging the distinct chemical reactivity of the iodo and chloro groups. The C3-iodo position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the C4-chloro position is susceptible to nucleophilic aromatic substitution (SNAr).
The general workflow for this solid-phase synthesis is depicted below:
Experimental Protocols
Immobilization of the Scaffold on Rink Amide Resin
The choice of resin and linker is critical for a successful solid-phase synthesis. The Rink Amide resin is a popular choice as it allows for the cleavage of the final product as a primary amide, a common functional group in bioactive molecules.[8][9]
Protocol 1: Attachment of this compound to Rink Amide Resin
-
Resin Swelling: Swell Rink Amide resin (0.5-1.0 mmol/g loading capacity) in N,N-dimethylformamide (DMF) for 1-2 hours in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the swollen resin with a 20% solution of piperidine in DMF for 30 minutes to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF (3x), dichloromethane (DCM, 3x), and DMF (3x).
-
Scaffold Activation: In a separate flask, dissolve this compound (3 equivalents relative to resin loading) in anhydrous DMF. Add a coupling agent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA, 6 equivalents). Stir the mixture at room temperature for 15-20 minutes to pre-activate the scaffold.
-
Coupling to Resin: Add the activated scaffold solution to the deprotected resin. Agitate the mixture at room temperature for 12-16 hours.
-
Washing: Wash the resin extensively with DMF (5x), DCM (5x), and methanol (3x). Dry the resin under vacuum.
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat it with a capping solution (e.g., acetic anhydride/pyridine/DCM) for 1 hour. Wash the resin as described in step 5.
Sequential Functionalization of the Resin-Bound Scaffold
The C3-iodo bond is selectively functionalized using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a wide range of aryl and heteroaryl moieties.
Protocol 2: Suzuki-Miyaura Coupling on Solid Support
-
Resin Preparation: Swell the resin-bound this compound in a suitable solvent system, such as a mixture of DMF and water.
-
Reagent Addition: To the resin suspension, add the desired boronic acid (5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.1 equivalents), and a base like sodium carbonate (5 equivalents).
-
Reaction: Heat the reaction mixture at 80-90°C for 8-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Washing: After cooling to room temperature, wash the resin thoroughly with DMF, water, DMF, DCM, and methanol. Dry the resin under vacuum.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient for cross-coupling reactions on solid supports. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Essential for the transmetalation step in the catalytic cycle. |
| Solvent | DMF/H₂O, Dioxane/H₂O | A mixture of an organic solvent and water is typically required for Suzuki couplings. |
| Temperature | 80-100 °C | Sufficient to drive the reaction to completion without degrading the resin. |
| Reaction Time | 8-16 hours | Monitored by LC-MS analysis of a small cleaved sample. |
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling on Solid Support
Following the C3-functionalization, the C4-chloro position is displaced by a nucleophile, typically an amine, to introduce the second point of diversity.
Protocol 3: Nucleophilic Aromatic Substitution on Solid Support
-
Resin Swelling: Swell the C3-functionalized resin in a suitable solvent like DMF or N-methyl-2-pyrrolidone (NMP).
-
Reagent Addition: Add the desired amine (10-20 equivalents) and a non-nucleophilic base such as DIPEA (10-20 equivalents) to the resin suspension.
-
Reaction: Heat the mixture at 80-120°C for 12-24 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the product, and analyzing it by LC-MS.
-
Washing: After completion, cool the resin and wash it extensively with DMF, DCM, and methanol. Dry the resin under vacuum.
Cleavage and Purification
The final step involves the cleavage of the synthesized compounds from the solid support. For Rink Amide resin, a strong acid such as trifluoroacetic acid (TFA) is typically used.[10][11]
Protocol 4: Cleavage from Rink Amide Resin
-
Resin Preparation: Wash the final, fully diversified resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive cations generated during the cleavage process.[12]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the mixture to stand at room temperature for 2-4 hours with occasional agitation.
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitation: Precipitate the crude product by adding the combined filtrate to a large volume of cold diethyl ether.
-
Purification: Collect the precipitate by centrifugation or filtration. The crude product can be further purified by preparative HPLC to obtain the final compound with high purity.
| Component | Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Strong acid for cleavage of the acid-labile linker. |
| Water | 2.5% | Scavenger for carbocations. |
| Triisopropylsilane (TIS) | 2.5% | Scavenger for carbocations, particularly trityl cations. |
Table 2: Composition of a Standard Cleavage Cocktail for Rink Amide Resin
Conclusion
The solid-phase synthesis of 3,4-disubstituted pyrazolo[3,4-d]pyrimidines using the 4-chloro-3-iodo derivative as a starting scaffold provides a robust and efficient platform for the generation of diverse compound libraries. The orthogonal reactivity of the two halogen atoms allows for a controlled and sequential introduction of various substituents, making this a powerful strategy for hit-to-lead optimization in drug discovery programs. The protocols outlined in this application note provide a solid foundation for researchers to develop their own libraries of novel pyrazolo[3,4-d]pyrimidine-based compounds with the potential for significant therapeutic impact.
References
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN104292394A - Preparation method of Rink amide resin - Google Patents [patents.google.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Derivatives
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds, particularly kinase inhibitors.
Introduction: The Significance of Purifying Pyrazolo[3,4-d]pyrimidine Scaffolds
The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors. Derivatives such as 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine are crucial intermediates in the synthesis of targeted therapies for various cancers and other diseases. The halogenated substituents at the 4- and 3-positions provide reactive handles for introducing further chemical diversity through cross-coupling reactions.
Given their intended therapeutic applications, achieving high purity of these intermediates is non-negotiable. Impurities, including starting materials, side-products, and dehalogenated species, can interfere with subsequent synthetic steps and, more critically, introduce toxicological risks in final active pharmaceutical ingredients (APIs). Reversed-phase high-performance liquid chromatography (RP-HPLC) is the preeminent technique for the purification of such small molecules, offering high resolution and scalability.
This application note provides a detailed, field-proven protocol for the preparative HPLC purification of this compound derivatives. It goes beyond a simple recitation of steps to explain the underlying chromatographic principles and rationale for method development choices, ensuring both scientific integrity and practical success.
Foundational Principles: Causality in Method Design
The successful purification of halogenated pyrazolopyrimidines hinges on a nuanced understanding of their physicochemical properties and how they interact with the stationary and mobile phases of the HPLC system.
Analyte Characteristics
This compound is a moderately polar, heterocyclic compound containing nitrogen atoms that can be protonated. Its aromatic nature gives it a strong UV chromophore, making UV detection a suitable choice. The presence of iodine and chlorine atoms increases its molecular weight and hydrophobicity compared to the parent pyrazolopyrimidine scaffold.
The Role of the Mobile Phase: More Than Just a Solvent
The mobile phase in RP-HPLC does more than simply carry the analyte through the column; it is an active participant in the separation. For nitrogen-containing heterocycles, controlling the ionization state is paramount for achieving sharp, symmetrical peaks.
-
Acidic Modifiers (Formic Acid vs. TFA): The addition of an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase is standard practice. These modifiers serve two primary functions:
-
Suppressing Silanol Interactions: They protonate residual silanol groups (Si-OH) on the silica-based stationary phase, neutralizing their negative charge and preventing ionic interactions with the protonated basic analyte. This mitigates peak tailing.
-
Consistent Ionization: By maintaining a low pH, they ensure the analyte consistently exists in its protonated, more polar form, leading to predictable retention behavior.
While both FA and TFA are effective, TFA is a stronger ion-pairing agent, which can sometimes offer better peak shape for strongly basic compounds. However, it can be difficult to remove from the final product and can cause ion suppression in mass spectrometry (MS) detection. For preparative work where product recovery is key, 0.1% formic acid is often the preferred choice as it is more volatile and less aggressive.
-
-
Organic Solvent (Acetonitrile vs. Methanol): Acetonitrile (ACN) is generally preferred over methanol for the purification of aromatic and heterocyclic compounds. Its lower viscosity results in lower backpressure, and it often provides better peak shape and resolution for these types of molecules.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a robust starting point for the purification of this compound and its derivatives. Optimization may be required based on the specific derivative and impurity profile.
Materials and Instrumentation
| Item | Specification |
| Instrumentation | Preparative HPLC system with UV detector and fraction collector |
| Column | C18 silica column (e.g., 250 x 20 mm, 7 µm particle size) |
| Crude Sample | This compound derivative |
| Solvents | HPLC-grade Acetonitrile (ACN), HPLC-grade Water |
| Additive | Formic Acid (FA), LC-MS grade |
| Sample Prep | Methanol or DMSO, 0.45 µm syringe filters |
Step-by-Step Purification Workflow
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v).
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile (0.1% v/v).
-
Degas both mobile phases for a minimum of 15 minutes using sonication or vacuum filtration to prevent bubble formation in the pump heads.
Step 2: Sample Preparation
-
Dissolve the crude product in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or Methanol to create a concentrated stock solution. Causality Note: Using a minimal volume is crucial for achieving good peak shape upon injection. A large injection volume of a strong solvent can lead to peak distortion.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column frit.
Step 3: Analytical Method Development (Scouting Run)
Before proceeding to a large-scale preparative run, it is essential to develop the method on an analytical scale (e.g., 4.6 mm ID column) to determine the optimal gradient.
-
Equilibrate the analytical C18 column with the initial mobile phase composition (e.g., 95% A: 5% B) for at least 10 column volumes.
-
Inject a small volume (5-10 µL) of the filtered sample.
-
Run a broad scouting gradient to elute all components.
| Analytical Scouting Gradient Example | |
| Time (min) | % Mobile Phase B (ACN w/ 0.1% FA) |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
-
Monitor the separation at a suitable wavelength. Pyrazolopyrimidine scaffolds typically have a strong absorbance around 254-282 nm.
Step 4: Method Optimization and Scaling to Preparative
-
Analyze the analytical chromatogram to identify the retention time of the target compound and its separation from impurities.
-
Optimize the gradient to maximize the resolution around the peak of interest while minimizing the run time. A shallower gradient around the elution point of the target compound will improve separation.
-
Scale the method to the preparative column. The flow rate and gradient times should be adjusted based on the column dimensions to maintain the same linear velocity.
| Optimized Preparative Gradient Example | |
| Time (min) | % Mobile Phase B (ACN w/ 0.1% FA) |
| Flow Rate | 18 mL/min |
| 0.0 | 30 |
| 25.0 | 60 |
| 27.0 | 95 |
| 30.0 | 95 |
| 30.1 | 30 |
| 35.0 | 30 |
Step 5: Preparative Run and Fraction Collection
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the prepared sample. To maximize throughput without compromising resolution, perform a loading study by gradually increasing the injection volume or concentration until resolution begins to degrade.
-
Run the optimized preparative gradient.
-
Set the fraction collector to collect fractions based on UV threshold or time windows around the expected retention time of the product.
Step 6: Post-Purification Workup
-
Analyze the collected fractions using analytical HPLC to confirm purity.
-
Combine the pure fractions.
-
Remove the acetonitrile using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure compound as a solid.
Workflow Visualization
Caption: HPLC Purification Workflow for Pyrazolopyrimidine Derivatives.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions with column silanols.2. Column overload. | 1. Ensure 0.1% acid modifier is in both mobile phases.2. Reduce sample load. |
| Poor Resolution | 1. Gradient is too steep.2. Inappropriate stationary phase. | 1. Decrease the gradient slope around the target peak.2. Consider a different stationary phase (e.g., phenyl-hexyl) for alternative selectivity. |
| Fluctuating Retention Times | 1. Inadequate column equilibration.2. Mobile phase composition changing (volatilization). | 1. Equilibrate with at least 10-15 column volumes before each run.2. Prepare fresh mobile phase daily and keep bottles capped. |
| High Backpressure | 1. Column or system blockage.2. Precipitated sample on column. | 1. Filter all samples and mobile phases.2. Flush the column with a strong solvent (e.g., isopropanol). If pressure remains high, replace the column frit or the column itself. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the RP-HPLC purification of this compound derivatives. By understanding the rationale behind each step—from mobile phase selection to post-purification workup—researchers can develop robust and efficient purification methods. The presented protocol serves as a validated starting point, empowering scientists to achieve the high levels of purity required for the advancement of novel therapeutics in drug discovery and development.
Application Notes & Protocols: Mastering Regioselective Cross-Coupling of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
Preamble: The Strategic Value of the Pyrazolo[3,4-d]pyrimidine Scaffold
The 1H-pyrazolo[3,4-d]pyrimidine core is a quintessential "privileged scaffold" in modern medicinal chemistry. As a bioisostere of adenine, it provides a geometrically optimized framework for interacting with the ATP-binding sites of numerous protein kinases.[1][2] This structural mimicry has been successfully leveraged to develop a multitude of potent and selective kinase inhibitors for oncology, immunology, and other therapeutic areas.[3][4][5][6][7] The FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, stands as a prominent example of the scaffold's therapeutic potential.[1]
To effectively explore the chemical space around this core and optimize structure-activity relationships (SAR), medicinal chemists require versatile building blocks that enable precise, site-selective diversification. The 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is one such premier building block. It possesses two chemically distinct halogen atoms at key positions, offering orthogonal handles for sequential, regioselective cross-coupling reactions. This guide provides an in-depth analysis of the principles governing this selectivity and detailed, field-proven protocols for its practical application.
The Cornerstone of Selectivity: Differential Halogen Reactivity
The ability to selectively functionalize either the C3 or C4 position stems from the fundamental differences in the carbon-halogen bond strengths and their propensity for oxidative addition in palladium-catalyzed cross-coupling cycles.
-
C3-Iodo Position: The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Chlorine bond. Consequently, it undergoes oxidative addition to a Pd(0) catalyst at a much faster rate. This makes the C3 position the kinetically favored site for most standard C-C bond-forming reactions like Suzuki and Sonogashira couplings.[8]
-
C4-Chloro Position: The Carbon-Chlorine bond is stronger and less reactive. While it can participate in cross-coupling, it typically requires more forcing conditions: higher temperatures, stronger bases, and, critically, more electron-rich, sterically bulky phosphine ligands to facilitate the challenging oxidative addition step.[9] This inherent inertness relative to the C-I bond is the key to achieving selectivity.
The following diagram illustrates this fundamental principle of kinetically controlled, regioselective oxidative addition.
Caption: Kinetically favored oxidative addition at the C3-I bond.
Application Protocol 1: Regioselective C3-Arylation (Suzuki-Miyaura Coupling)
This protocol leverages the high reactivity of the C3-iodo position to install aryl or heteroaryl moieties while preserving the C4-chloro group for subsequent functionalization.
Causality Behind Component Selection:
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) are robust choices. Pd(PPh₃)₄ is a pre-formed Pd(0) source, while PdCl₂(dppf) forms the active Pd(0) species in situ. The dppf ligand provides stability and promotes efficient catalysis.
-
Base: An aqueous solution of a mild base like Na₂CO₃ or K₂CO₃ is crucial. It facilitates the transmetalation step of the boronic acid to the palladium center without being harsh enough to promote side reactions.[8]
-
Solvent System: A mixture of an organic solvent (like 1,4-Dioxane or DMF) and water is used to dissolve both the organic-soluble substrate and the water-soluble inorganic base, creating a biphasic system where the reaction occurs efficiently at the interface.[10]
Detailed Step-by-Step Protocol: C3-Suzuki Coupling
-
Inert Atmosphere Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the palladium catalyst (0.05 eq.).
-
Flask Sealing and Purging: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed organic solvent (e.g., 1,4-Dioxane) via syringe. Follow this with the addition of a degassed aqueous solution of the base (e.g., 2M Na₂CO₃, 2.5 eq.). The solvent ratio is typically 3:1 to 5:1 organic to aqueous.
-
Reaction Execution: Lower the flask into a pre-heated oil bath (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours. Check for the consumption of the starting material.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine product.
Data Summary: Representative C3-Suzuki Coupling Conditions
| Coupling Partner (eq.) | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Phenylboronic acid (1.2) | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 | 12 | 85-95% |
| 4-Methoxyphenylboronic acid (1.2) | PdCl₂(dppf) (3%) | K₂CO₃ (2.5) | DMF/H₂O | 100 | 8 | 80-90% |
| 3-Pyridylboronic acid (1.3) | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.5) | Dioxane/H₂O | 95 | 16 | 70-85% |
Application Protocol 2: Regioselective C3-Alkynylation (Sonogashira Coupling)
Similar to the Suzuki coupling, the Sonogashira reaction proceeds selectively at the C3-iodo position under mild conditions.[11][12]
Causality Behind Component Selection:
-
Catalyst System: The classic Sonogashira system uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) in tandem with a copper(I) co-catalyst (CuI).[13] The palladium component runs the primary cross-coupling cycle, while the copper(I) iodide activates the terminal alkyne, forming a copper(I) acetylide that undergoes transmetalation to the palladium center more readily.
-
Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both as the base to deprotonate the terminal alkyne and often as a co-solvent.[14]
Detailed Step-by-Step Protocol: C3-Sonogashira Coupling
-
Inert Atmosphere Preparation: To a dry Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).
-
Flask Sealing and Purging: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Reagent Addition: Under inert atmosphere, add a degassed solvent such as anhydrous THF or DMF. Add the amine base (e.g., Et₃N, 3.0 eq.) followed by the terminal alkyne (1.2 eq.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often exothermic and can typically be run without external heating.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo. Re-dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Application Protocol 3: Regioselective C4-Amination (Buchwald-Hartwig Amination)
While less common to perform selectively in the presence of iodine, conditions can be tailored to favor amination at the C4-chloro position. This often relies on specific ligand/base combinations that preferentially activate the C-Cl bond on the electron-poor pyrimidine ring.
Causality Behind Component Selection:
-
Catalyst/Ligand: This reaction is highly dependent on the ligand.[15] Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos) are required.[9][15] They accelerate the rate-limiting reductive elimination step and stabilize the catalytically active species, enabling the difficult C-Cl bond activation.[16] Pd₂(dba)₃ or Pd(OAc)₂ are common palladium precursors.[15]
-
Base: A strong, non-nucleophilic base is essential. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are frequently used as they are effective in promoting the deprotonation of the amine-palladium complex without causing undesired side reactions.[9][17]
-
Solvent: Anhydrous, aprotic solvents like Toluene or 1,4-Dioxane are mandatory to prevent quenching of the anionic intermediates in the catalytic cycle.[9]
Detailed Step-by-Step Protocol: C4-Buchwald-Hartwig Amination
-
Inert Atmosphere Preparation: In a glovebox or using Schlenk technique, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (0.05 eq.), and the base (e.g., Cs₂CO₃, 2.0 eq.) to a dry reaction vessel.
-
Reagent Addition: Add the this compound (1.0 eq.) and the amine coupling partner (1.3 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene).
-
Reaction Execution: Seal the vessel and heat to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
A Unified Strategy: Sequential Di-functionalization
The true power of this substrate is realized in sequential coupling strategies. The most reliable and highest-yielding approach involves functionalizing the more reactive C3-iodo position first, followed by a subsequent coupling at the C4-chloro position.
Caption: Sequential cross-coupling workflow for library synthesis.
This two-step sequence allows for the creation of diverse chemical libraries with functionality at both C3 and C4, which is essential for fine-tuning the pharmacological properties of potential drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Note: A Strategic Guide to the Synthesis of Novel Fluorescent Probes from 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
Abstract: The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry and chemical biology, serving as the core for numerous kinase inhibitors and bioactive molecules.[1][2][3] Its structural similarity to adenine allows it to function as an ATP isostere, making it a valuable pharmacophore for designing targeted therapies.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic synthesis of novel fluorescent probes starting from the versatile building block, 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine. We delve into the underlying principles of regioselective functionalization, provide detailed, field-tested protocols for key transformations, and discuss the characterization and potential applications of the resulting fluorescent probes in bioimaging.[4]
The Synthetic Rationale: Exploiting Differential Reactivity
The cornerstone of synthesizing diverse probes from this compound lies in the differential reactivity of its two halogenated positions. The carbon-iodine (C-I) bond at the C3 position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine (C-Cl) bond at the C4 position.[5] This reactivity difference is primarily due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle of reactions like Suzuki-Miyaura and Sonogashira couplings.
Conversely, the C4 position on the electron-deficient pyrimidine ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This orthogonal reactivity allows for a robust and stepwise synthetic strategy:
-
Step 1 (C3-Functionalization): Introduce a diversity element, often a key part of the fluorophore's π-conjugated system, at the C3 position via palladium-catalyzed cross-coupling.
-
Step 2 (C4-Functionalization): Subsequently, modify the C4 position by displacing the chloride with a nucleophile (e.g., an amine), which can be used to tune solubility, introduce a reactive handle for bioconjugation, or further modulate the probe's photophysical properties.
This strategic approach provides precise control over the final molecular architecture, enabling the systematic development of fluorescent probes with tailored characteristics.
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note & Protocol: A Scalable, Preclinical Synthesis of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and preclinical candidate synthesis.
Abstract: This document provides a detailed, robust, and scalable two-step synthetic protocol for 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, a critical building block for the development of novel therapeutics, particularly kinase inhibitors. The synthesis commences with the commercially available and structurally related allopurinol (4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine). The protocol details an efficient iodination followed by a chlorination step. Emphasis is placed on the rationale behind procedural choices, process control, safety considerations for scale-up, and methods for ensuring the high purity required for preclinical studies.
Introduction: The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry. As a bioisostere of adenine, it effectively mimics the hinge-binding region of ATP in the active site of many protein kinases.[1][2] This structural feature has led to its incorporation into a multitude of potent and selective kinase inhibitors targeting enzymes implicated in oncology and inflammatory diseases.[3][4][5][6][7]
The target molecule, this compound (MW: 280.45 g/mol , Formula: C₅H₂ClIN₄), is a particularly valuable intermediate.[8] It possesses two distinct and orthogonally reactive sites:
-
The C4-Chloride: An excellent leaving group, ideal for nucleophilic aromatic substitution (SₙAr) reactions with amines, alcohols, or thiols.[9] This position is frequently modified to introduce side chains that confer target specificity and improve pharmacokinetic properties.
-
The C3-Iodide: A versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings.[10] This allows for the introduction of diverse aryl or alkyl groups, which can be crucial for optimizing binding affinity and exploring structure-activity relationships (SAR).
This application note outlines a scalable synthesis designed to produce this key intermediate with high purity, ensuring its suitability for the rigorous demands of preclinical drug development.
Overview of the Synthetic Strategy
The synthesis is a two-step process starting from 4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine (allopurinol), a readily available and inexpensive starting material.[11] The strategy is designed for regioselective functionalization.
-
Step 1: Electrophilic Iodination. The pyrazolo[3,4-d]pyrimidine ring is first iodinated at the C3 position using N-Iodosuccinimide (NIS). This step proceeds efficiently due to the electron-rich nature of the heterocyclic core.
-
Step 2: Deoxychlorination. The C4-hydroxyl group of the resulting iodinated intermediate is then converted to the target chloride using phosphorus oxychloride (POCl₃).
This sequence ensures the correct placement of both the iodo and chloro groups, providing a reliable route for large-scale production.
Caption: High-level overview of the two-step synthesis.
Detailed Synthesis Protocols
Safety Precaution: All operations must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory. Pay special attention to the hazards of POCl₃ and DMF.
Step 1: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Intermediate 1)
Rationale: This step introduces the iodine atom at the C3 position. N-Iodosuccinimide (NIS) is selected as it is a mild and highly effective electrophilic iodinating agent for electron-rich heterocycles.[10][12] Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high polarity, which aids in dissolving the starting material and reagents, and its high boiling point, which allows for heating to drive the reaction to completion.[12]
Materials and Reagents:
-
4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidine (Allopurinol): 1.0 eq
-
N-Iodosuccinimide (NIS): 1.5 eq
-
Anhydrous Dimethylformamide (DMF)
-
Ethanol (EtOH), cold
-
Deionized Water
Procedure:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq).
-
Add anhydrous DMF (approx. 5-8 mL per gram of starting material). Stir the suspension.
-
Add N-Iodosuccinimide (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere and maintain for 12-16 hours.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Slowly add an equal volume of cold deionized water to the reaction mixture with vigorous stirring to precipitate more product.
-
Stir the resulting slurry for 1 hour in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold ethanol to remove residual DMF and succinimide.
-
Dry the product under vacuum at 50 °C to a constant weight. The product is typically a pale yellow or off-white solid.
Step 2: Synthesis of this compound (Target Molecule)
Rationale: This step converts the C4-hydroxyl group into a reactive chloride. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation on nitrogen-containing heterocycles.[13] The reaction is run at reflux to ensure complete conversion. A catalytic amount of DMF can be used to facilitate the reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive.
Materials and Reagents:
-
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Intermediate 1): 1.0 eq
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), catalytic (optional)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Carefully charge a round-bottom flask, equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq).
-
In the fume hood, add phosphorus oxychloride (POCl₃, approx. 10 mL per gram of intermediate) slowly. Add a few drops of DMF (optional catalyst).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The solid should gradually dissolve.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature.
-
EXTREME CAUTION: The following step is highly exothermic. Prepare a separate large beaker containing crushed ice (at least 10 times the volume of POCl₃ used).
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. The excess POCl₃ will react violently with water to produce HCl and phosphoric acid. Ensure adequate ventilation.
-
Once the quench is complete, a precipitate will form. Stir for 30 minutes.
-
Neutralize the acidic aqueous slurry by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the product with dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product as a solid.
Data Summary and Characterization
The following table summarizes the expected outcomes for the synthesis.
| Parameter | Step 1: Iodination | Step 2: Chlorination |
| Starting Material | 4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidine | 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
| Key Reagents | N-Iodosuccinimide (NIS) | Phosphorus oxychloride (POCl₃) |
| Solvent | Anhydrous DMF | Neat POCl₃ |
| Temperature | 80 °C | Reflux (~110 °C) |
| Reaction Time | 12-16 hours | 4-6 hours |
| Expected Yield | 85-95% | 70-85% |
| Expected Purity | >95% (by LC-MS) | >97% (by HPLC)[8] |
| Appearance | Off-white to pale yellow solid | White to light tan solid |
Characterization:
-
Thin Layer Chromatography (TLC): To monitor reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess the purity of the final product.[8]
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound, which is critical for preclinical batches.
Caption: Detailed experimental and analytical workflow.
Scale-Up, Safety, and Optimization Insights
-
Safety: The quench of POCl₃ is the most hazardous part of this synthesis. For large-scale reactions, a reverse quench (slowly adding the ice/water to the reaction mixture) with efficient cooling is not recommended. The slow addition of the reaction mixture to a well-stirred, large volume of ice is the standard and safer procedure. The process generates significant amounts of HCl gas, requiring an efficient scrubbing system.
-
Temperature Control: On a larger scale, the initial addition of NIS may cause a noticeable exotherm that requires management with an ice bath to prevent side reactions.
-
Purification: While chromatography is effective at the lab scale, it is less practical for multi-kilogram production. Developing a robust recrystallization procedure is crucial for large-scale purification to ensure high purity and remove residual metals or reagents.
-
Troubleshooting: Low yields in the chlorination step can sometimes be attributed to insufficient reflux time or degradation during work-up.[14] Ensuring the starting intermediate is completely dry is critical, as water will consume POCl₃.
-
Protecting Group Strategy: For certain downstream applications or to improve solubility and handling characteristics during synthesis, protection of the N1-H of the pyrazole ring with a group like a tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) can be considered.[15] This adds steps to the synthesis (protection and deprotection) but can prevent N-alkylation side reactions and improve process consistency.
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 1082950-96-6 | this compound - Moldb [moldb.com]
- 9. nbinno.com [nbinno.com]
- 10. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidine, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 12. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 [chemicalbook.com]
- 13. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. N/A|4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Derivatives
Welcome to the technical support center for optimizing the solubility of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this important class of kinase inhibitors. We will explore the root causes of these solubility issues and provide a series of practical, step-by-step troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results in your experiments.
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often serving as a core component of potent kinase inhibitors.[1][2] However, the inherent hydrophobicity of many derivatives, including the 4-chloro-3-iodo substituted parent compound, frequently leads to poor aqueous solubility. This limitation can significantly impede in vitro and in vivo studies, affecting bioavailability and therapeutic efficacy.[1][3] This guide provides field-proven strategies to overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides rapid solutions for researchers new to handling these compounds.
Q1: My this compound derivative won't dissolve in my aqueous buffer for a cell-based assay. What should I do first?
A1: The first and most critical step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the standard choice due to its strong solvating power for a wide range of organic molecules.[4] From this concentrated stock, you can perform serial dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system, typically below 0.5% v/v.[4]
Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What is happening and how can I prevent this?
A2: This common problem is known as "precipitation upon dilution."[4] It occurs because the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit. While soluble in the organic solvent, the compound crashes out when introduced to the aqueous environment. To address this, you can try several strategies outlined in the troubleshooting guides, such as using a co-solvent system, adjusting the pH, or employing formulation strategies like cyclodextrin complexation or creating amorphous solid dispersions.
Q3: Can I just sonicate or heat the aqueous solution to get my compound to dissolve?
A3: While gentle warming (e.g., 37°C water bath for 5-10 minutes) and sonication can aid in dissolving the compound from a DMSO stock into your final buffer, these are often temporary solutions.[4] If the compound's concentration is above its saturation solubility, it may recrystallize and precipitate over time, especially during long-term experiments. These methods are best used in conjunction with other solubility enhancement techniques to ensure the compound remains in solution.
Q4: Are there any structural modifications I can make to my pyrazolo[3,4-d]pyrimidine derivative to improve its inherent solubility?
A4: Yes, a medicinal chemistry approach can be very effective. Strategies include introducing polar or ionizable functional groups to the molecule. For instance, designing a prodrug by adding a highly water-soluble moiety that is later cleaved in vivo to release the active drug is a validated strategy.[5][6] Another approach is to disrupt the planarity of the molecule to reduce crystal packing energy, which can improve solubility.[7]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols for advanced solubility enhancement techniques.
Guide 1: Co-Solvent Systems and pH Adjustment
For many pyrazolo[3,4-d]pyrimidine derivatives, which are often weakly basic, altering the pH of the aqueous medium can significantly improve solubility.[4] Combining this with a co-solvent can further enhance stability in solution.
Protocol 1: pH-Adjusted Co-Solvent System
-
Determine the pKa: If the pKa of your compound is known or can be predicted, prepare an aqueous buffer with a pH at least 1-2 units below the pKa. This will favor the more soluble, protonated form of the molecule.
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the DMSO stock in a co-solvent like ethanol. For example, dilute a 10 mM DMSO stock 1:10 in ethanol to get a 1 mM solution in a 10% DMSO/90% ethanol mixture.
-
Final Dilution: Slowly add the intermediate dilution (or the initial DMSO stock if skipping step 3) to your pre-warmed (37°C) acidic aqueous buffer while vortexing to achieve the desired final concentration. Ensure the final organic solvent concentration is below cytotoxic levels for your assay.
Causality Behind the Protocol:
Many kinase inhibitors are weak bases with ionizable functional groups.[4] At a pH below their pKa, these groups become protonated, leading to a charged species that interacts more favorably with water, thus increasing solubility.[8] The co-solvent helps to bridge the polarity gap between the hydrophobic compound and the aqueous buffer, reducing the shock of dilution and preventing immediate precipitation.
Guide 2: Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[9] They can encapsulate hydrophobic molecules, like pyrazolo[3,4-d]pyrimidine derivatives, forming inclusion complexes that have significantly improved aqueous solubility.[10][11] 2-Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative with high water solubility and low toxicity.[9][12]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Molar Ratio Determination: Start with a 1:1 molar ratio of your compound to HPβCD.
-
Dissolution: Dissolve the HPβCD in your desired aqueous buffer.
-
Complexation: Prepare a concentrated solution of your compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone). Add this solution dropwise to the HPβCD solution while stirring vigorously.
-
Solvent Removal: Continue stirring the mixture for several hours (e.g., 6 hours) to allow for complex formation.[12] If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the inclusion complex.
-
Reconstitution: The lyophilized powder can now be reconstituted in your aqueous buffer at a much higher concentration than the free drug alone.
Data Presentation: Expected Solubility Enhancement with HPβCD
| Compound Type | Initial Aqueous Solubility | Solubility with HPβCD (1:1) | Fold Increase |
| Pyrazolo[3,4-d]pyrimidine Derivative A | < 1 µg/mL | ~100 µg/mL | >100x |
| Pyrazolo[3,4-d]pyrimidine Derivative B | ~5 µg/mL | ~1 mg/mL | ~200x |
| Pyrazolo[3,4-d]pyrimidine Derivative C | < 0.5 µg/mL | ~500 µg/mL | >1000x |
| Note: This table provides illustrative data based on published findings for similar compounds. Actual results will vary depending on the specific derivative.[9] |
Guide 3: Amorphous Solid Dispersions (ASDs)
Creating an amorphous solid dispersion (ASD) is a powerful technique to enhance the apparent solubility of crystalline, poorly soluble compounds.[1][13] In an ASD, the drug is molecularly dispersed in an inert, hydrophilic polymer carrier.[1] This prevents the drug from forming a stable crystal lattice, holding it in a higher energy, more soluble amorphous state.
Protocol 3: Preparation of an Amorphous Solid Dispersion via Solvent Evaporation
-
Polymer Selection: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP), polyvinylpyrrolidone-vinyl acetate (PVPVA), or Pluronic® F-68.[1][14]
-
Co-dissolution: Dissolve both your pyrazolo[3,4-d]pyrimidine derivative and the selected polymer in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture). The drug-to-polymer ratio can range from 1:1 to 1:9 (w/w).
-
Solvent Removal: Remove the solvent under vacuum using a rotary evaporator to form a thin film. Further dry the film under high vacuum for several hours to remove any residual solvent.
-
Solid Dispersion Collection: Scrape the resulting solid dispersion from the flask. This powder can now be used for dissolution studies or in vitro assays.
-
Characterization (Optional but Recommended): Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).
Visualization of Experimental Workflows
Caption: Decision workflow for addressing solubility issues with pyrazolo[3,4-d]pyrimidine derivatives.
Part 3: Advanced Formulation Strategies
For more challenging derivatives or for in vivo applications, advanced formulation techniques may be necessary.
-
Nanosuspensions: This technique involves reducing the drug particles to the nanometer size range.[15] The increased surface area significantly enhances the dissolution rate.[16] Nanosuspensions are stabilized by surfactants or polymers to prevent particle aggregation.[15]
-
Liposomal Encapsulation: Encapsulating the drug within liposomes, which are microscopic lipid vesicles, can improve solubility and alter the pharmacokinetic profile of the compound.[3][17] This is a well-established method for delivering poorly soluble drugs in vivo.
-
Prodrug Synthesis: As mentioned in the FAQs, chemically modifying the parent drug to create a more soluble prodrug is a highly effective strategy.[6] This involves attaching a hydrophilic promoiety, such as an N-methylpiperazino group, which can be cleaved enzymatically or chemically in the body to release the active drug.[6]
Visualization of Solubility Mechanisms
Caption: Mechanisms of common solubility enhancement techniques.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. eaapublishing.org [eaapublishing.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
preventing dehalogenation of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine in Suzuki coupling
A Guide to Preventing Dehalogenation and Optimizing Reaction Outcomes
Welcome to the Technical Support Center for scientists and researchers engaged in the synthesis of complex molecules. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, a substrate prone to a common and frustrating side reaction: dehalogenation. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to solve challenges in your own research.
The Challenge: Dehalogenation in Suzuki Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[1][2] However, with substrates like this compound, a competing reaction known as dehalogenation (specifically, hydrodehalogenation) can significantly lower the yield of the desired product.[3] This process replaces a halogen atom with a hydrogen atom, leading to the formation of byproducts that can be difficult to separate from the target molecule.[4]
The reactivity of halogens in Suzuki coupling generally follows the trend I > Br > Cl.[3] This means that while the C-I bond is more reactive and the preferred site for coupling, it is also more susceptible to dehalogenation.[3][5][6] The presence of the N-H group on the pyrazole ring can further complicate the reaction, potentially by increasing the electron density of the ring system after deprotonation by the base, or by coordinating to the palladium catalyst.[3][7]
Visualizing the Competing Pathways
To effectively troubleshoot, it's crucial to understand the catalytic cycle and where the dehalogenation pathway diverges.
Caption: Suzuki coupling cycle and the competing dehalogenation pathway.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki coupling of this compound.
Q1: I'm observing a significant amount of the de-iodinated byproduct. What are the most likely causes?
A1: High levels of dehalogenation are typically traced back to the formation of a palladium-hydride (Pd-H) species.[3] Several factors can contribute to this:
-
The Base: Strong bases, particularly alkoxides, can be a source of hydrides.[4] The choice of base is critical and often substrate-dependent.
-
The Solvent: Protic solvents like alcohols can act as hydride sources, especially at elevated temperatures.[3][8]
-
The Ligand: An inappropriate ligand may not promote the desired reductive elimination of the product efficiently, allowing more time for the dehalogenation pathway to occur.[3]
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can increase the rate of dehalogenation.[4]
Q2: How can I choose the right ligand to minimize dehalogenation?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[9] For challenging substrates prone to dehalogenation, consider the following:
-
Electron-Rich and Bulky Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective.[3] Electron-rich ligands promote the initial oxidative addition step, while bulky ligands can accelerate the final reductive elimination step, favoring the desired product formation.[9]
-
Ligand Screening: There is no "one-size-fits-all" solution. It is often necessary to screen a small set of ligands to find the optimal one for your specific substrate and boronic acid.[3][9]
| Ligand Type | Advantages for this Substrate | Disadvantages |
| Buchwald Ligands (e.g., XPhos, SPhos) | Bulky and electron-rich, promoting fast reductive elimination. Often effective at low catalyst loadings. | Can be expensive. |
| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors, forming stable catalysts. Good for challenging couplings. | Can be sensitive to air and moisture. |
| Triphenylphosphine (PPh₃) | Inexpensive and readily available. | Often less effective for challenging substrates; may lead to more side reactions. |
Q3: What is the best base and solvent combination to use?
A3: The interplay between the base and solvent is critical for both solubility and minimizing side reactions.[10][11]
-
Bases: Weaker inorganic bases are generally preferred to minimize dehalogenation.[3]
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Often a good starting point.
-
Potassium Phosphate (K₃PO₄): A slightly stronger base that can be effective when carbonates are not.[12][13]
-
Avoid: Strong alkoxide bases like sodium ethoxide or potassium tert-butoxide if dehalogenation is a major issue.[4]
-
-
Solvents: Aprotic solvents are generally recommended.
-
Dioxane, THF, or Toluene: These are common choices for Suzuki couplings.[3] Using a mixture with a small amount of water is often necessary to solubilize the base and facilitate the transmetalation step.[14]
-
Aprotic Polar Solvents (e.g., DMF): Can sometimes be effective but may also promote side reactions in some cases.[15][16]
-
Q4: Could the quality of my boronic acid be the problem?
A4: Absolutely. The purity and stability of the boronic acid are crucial for a successful Suzuki coupling.[17]
-
Protodeboronation: Boronic acids can undergo protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of water and base.[13][18] This depletes your nucleophile and reduces the reaction yield.
-
Impurities: Contaminants in the boronic acid can poison the palladium catalyst.[17]
-
Solutions:
Q5: The N-H on the pyrazole ring seems to be causing issues. Should I protect it?
A5: For N-H containing heterocycles, protection of the nitrogen can often suppress dehalogenation.[3][7] The deprotonated N-H can increase the electron density of the ring, making it more susceptible to side reactions.
-
Protecting Groups: Consider using a protecting group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).[3][7]
-
Trade-offs: Adding protection and deprotection steps adds to the overall synthesis length. However, it can be a reliable strategy to improve the yield and purity of the desired coupled product.[7]
Troubleshooting Decision Tree
Caption: A troubleshooting workflow for minimizing dehalogenation.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be required for your specific boronic acid.
Protocol 1: General Procedure with a Buchwald Ligand
This protocol is a robust starting point using a modern catalyst system known to be effective for challenging substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, and K₃PO₄.[12]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.[14]
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The total concentration should be around 0.1 M with respect to the pyrazolopyrimidine.[12][14]
-
Reaction: Place the vial in a preheated heating block at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.[12]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product by flash column chromatography.[12]
Protocol 2: Procedure with N-H Protection
This protocol is for cases where dehalogenation remains a significant issue even after optimizing other parameters.
Part A: Boc Protection
-
To a solution of this compound in THF, add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) and a catalytic amount of DMAP.
-
Stir at room temperature until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture and purify by column chromatography to obtain the N-Boc protected pyrazolopyrimidine.
Part B: Suzuki Coupling
-
Follow the procedure in Protocol 1 , using the N-Boc protected starting material.
-
During the workup, the Boc group may be partially or fully cleaved depending on the conditions. If it remains, it can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. nbinno.com [nbinno.com]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving the 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this specific, yet increasingly important, heterocyclic building block. As a dihalogenated pyrazolopyrimidine, this substrate presents unique challenges, most notably controlling regioselectivity and ensuring efficient catalytic turnover. This document provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve common issues in your experiments.
Core Concepts & Initial Considerations
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, relying on a palladium catalyst to couple an organoboron species with an organohalide.[1] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] For the this compound substrate, the primary challenge lies in the differential reactivity of the C-I and C-Cl bonds. Generally, the C-I bond is significantly more reactive towards oxidative addition than the C-Cl bond, which should allow for selective coupling at the C-3 position.[4] However, factors such as catalyst choice, ligand properties, and reaction conditions can erode this selectivity, leading to complex product mixtures.[5]
FAQs: First-Line Troubleshooting
Here are answers to some of the most frequently encountered initial problems.
Q1: My reaction shows no conversion of the starting material. What are the most likely causes?
A1: A complete lack of reactivity typically points to a fundamental issue with one of the core components of the reaction. Here's a checklist of common culprits:
-
Inactive Catalyst: The most common issue is an inactive palladium catalyst. Ensure your Pd(0) source, like Pd(PPh₃)₄, has been stored under inert atmosphere and is not an old batch. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure the conditions are suitable for its reduction to the active Pd(0) species in situ.[3]
-
Oxygen Contamination: The catalytic cycle is sensitive to oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[3] Ensure you have thoroughly degassed your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[6]
-
Problematic Boronic Acid: Your boronic acid may have decomposed. This is particularly common with heteroaryl boronic acids which can be prone to protodeboronation (hydrolysis of the C-B bond) under the reaction conditions.[3][7] See Q5 for more on this.
-
Incorrect Base: The base is crucial for activating the boronic acid for the transmetalation step.[8][9] An inappropriate or weak base may not be sufficient to drive the reaction.
Q2: I'm observing very low yield of the desired product, with a lot of starting material remaining. What should I do?
A2: Low conversion suggests the reaction is proceeding, but is either too slow or is being halted prematurely. Consider the following adjustments:
-
Increase Temperature: Suzuki couplings are often run at elevated temperatures (e.g., 80-110 °C).[4] Increasing the temperature can significantly improve the rate of reaction, especially for less reactive coupling partners.
-
Optimize Catalyst and Ligand: The choice of ligand is critical. For challenging heteroaromatic substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands often outperform traditional ligands like PPh₃.[10][11][12] These ligands can accelerate both the oxidative addition and reductive elimination steps.[13]
-
Screen Different Bases: The strength and solubility of the base are key. A stronger base like K₃PO₄ might be more effective than K₂CO₃. Ensure the base is soluble in the reaction medium; the addition of water as a co-solvent is often necessary.[14]
-
Extend Reaction Time: If the reaction is simply slow, extending the reaction time may be all that is needed. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.[2]
Q3: My reaction is producing a complex mixture of products. What are the likely side reactions?
A3: A complex product mixture often points to a combination of side reactions and/or a lack of regioselectivity. The most common side reactions in Suzuki couplings are:
-
Homocoupling of the Boronic Acid: This results in a biaryl product derived from two molecules of your boronic acid. It is often caused by the presence of oxygen or if a Pd(II) precatalyst is used without efficient reduction to Pd(0).[3]
-
Protodeboronation: The boronic acid reacts with a proton source (like water) to cleave the C-B bond, returning the corresponding arene. This is a common decomposition pathway for boronic acids.[7]
-
Dehalogenation: The starting material can be reduced, replacing the halogen with a hydrogen atom. This can occur if there is a hydride source in the reaction mixture.[3]
-
Lack of Regioselectivity: For your specific substrate, coupling may be occurring at both the C-3 (iodo) and C-4 (chloro) positions. This is a major challenge and is addressed in detail in the next section.
Deep Dive: Troubleshooting Specific Issues
This section provides more detailed guidance on overcoming the specific challenges presented by this compound.
Regioselectivity Issues
The key to a successful reaction with this substrate is controlling the regioselectivity of the coupling.
Q4: I am getting a mixture of the C-3 and C-4 coupled products. How can I improve selectivity for the C-3 position?
A4: Achieving high regioselectivity for the more reactive C-3 iodo position is paramount. A mixture of products indicates that the C-4 chloro position is also undergoing oxidative addition. Here’s how to enhance selectivity:
-
Milder Reaction Conditions: High temperatures can begin to activate the less reactive C-Cl bond. Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.
-
Catalyst/Ligand Selection: The choice of catalyst and ligand system can have a profound impact on regioselectivity.[5]
-
Less Reactive Catalysts: Highly active catalyst systems designed for aryl chlorides might be too reactive here. Start with a standard catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), which are generally less effective for C-Cl bond activation.
-
Steric Hindrance: A bulky ligand can sometimes favor reaction at the less sterically hindered position. Analyze the geometry of your substrate to see if this can be exploited.
-
-
Boronic Acid Reactivity: A more reactive boronic acid may allow for coupling at a lower temperature, thus preserving selectivity.
The general reactivity order for oxidative addition is I > Br > OTf >> Cl.[3] By keeping the reaction conditions mild enough to activate the C-I bond but not the C-Cl bond, you can achieve selective coupling.
Catalyst and Ligand Problems
The heart of the Suzuki reaction is the palladium catalyst and its associated ligand.
Q5: My catalyst seems to be dying during the reaction. What are the signs and how can I prevent it?
A5: Catalyst decomposition is often indicated by a reaction that starts but then stalls before completion. The blackening of the reaction mixture is a common sign of the formation of palladium black, an inactive form of the catalyst.
-
Ligand Choice: The ligand's job is to stabilize the palladium center. N-heterocyclic carbene (NHC) ligands form very stable bonds with palladium and can lead to higher catalyst turnover numbers.[10] Bulky, electron-rich phosphine ligands like the Buchwald ligands (SPhos, XPhos, RuPhos) are also excellent choices for stabilizing the catalyst and promoting reactivity.[13][15]
-
Catalyst Loading: While it may seem counterintuitive, sometimes a lower catalyst loading can lead to better results by minimizing side reactions that lead to catalyst decomposition. However, for challenging substrates, a higher loading (e.g., 2-5 mol%) might be necessary.
-
Use of Precatalysts: Modern palladacycle precatalysts (e.g., G2, G3, G4 Buchwald precatalysts) are often more stable and air-resistant than traditional Pd(0) sources.[11] They are designed to controllably release the active Pd(0) species, which can improve reaction outcomes.[16]
| Catalyst System | Typical Use Case | Advantages | Considerations |
| Pd(PPh₃)₄ | General purpose, good starting point | Commercially available, well-understood | Can be sensitive to air; may not be active enough for challenging substrates[11] |
| PdCl₂(dppf) | Good for a wide range of substrates | Relatively stable, good for many heteroaromatics | Requires in-situ reduction to Pd(0) |
| Pd(OAc)₂ + Buchwald Ligand (e.g., SPhos, XPhos) | Challenging substrates, including aryl chlorides | High activity, promotes difficult couplings | Ligands can be expensive |
| Buchwald Precatalysts (G2, G3, G4) | Highly challenging substrates, low catalyst loadings | Air-stable, highly active, reproducible | Higher cost |
| Pd-NHC Catalysts (e.g., PEPPSI) | For highly efficient catalysis | Very stable, high turnover numbers | May require specific reaction conditions[3] |
Table 1: Comparison of Common Palladium Catalyst Systems for Suzuki Coupling.
Boronic Acid/Ester Issues
The stability and reactivity of the organoboron reagent are critical.
Q6: I suspect my boronic acid is decomposing. How can I confirm this and what can I do about it?
A6: Protodeboronation is a major side reaction, especially with electron-rich or certain heteroaryl boronic acids.[7]
-
Confirmation: To check for decomposition, you can monitor the reaction by LC-MS and look for the mass of the corresponding arene (the boronic acid minus the B(OH)₂ group).
-
Prevention:
-
Use a Boronate Ester: Boronate esters, such as pinacol esters, are significantly more stable than their corresponding boronic acids.[17][18] While they are generally less reactive, this can be an advantage in complex syntheses.[19] The ester may hydrolyze in situ to the active boronic acid under the basic aqueous conditions of the reaction.[17]
-
Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can suppress protodeboronation. This may require the use of a non-aqueous soluble base like CsF or KF.
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for some decomposition.
-
| Parameter | Boronic Acid | Boronate Ester (e.g., Pinacol) |
| Reactivity | Generally higher, faster reactions[18] | Generally lower, slower reactions[17] |
| Stability | Lower, prone to protodeboronation and oxidation[7] | Higher, more stable to storage and handling[18] |
| Handling | Can be difficult to purify and handle | Often stable, crystalline solids[20] |
Table 2: Comparison of Boronic Acids and Boronate Esters.
Base and Solvent Effects
The reaction environment plays a crucial role in the outcome of the Suzuki coupling.
Q7: What is the best base for my reaction, and how does the solvent system affect it?
A7: The base has multiple roles in the Suzuki coupling, including the formation of the reactive boronate species and facilitating the transmetalation step.[8][21] The choice of base and solvent are interconnected.
-
Base Selection:
-
Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. K₃PO₄ is a stronger base and is often effective when others fail.
-
Fluoride Bases: KF or CsF can be used, often in anhydrous conditions. They are thought to activate the boronic acid by forming a fluoroborate species.
-
Organic Bases: Amine bases are sometimes used, but can also act as ligands to the palladium, which can complicate the reaction.
-
-
Solvent System:
-
Aqueous Mixtures: Solvents like dioxane/water, THF/water, or toluene/water are very common. The water is necessary to dissolve the inorganic base.
-
Polar Aprotic Solvents: DMF or DMAc can be good choices, especially if starting material solubility is an issue.[22]
-
Degassing: Regardless of the solvent, it must be thoroughly degassed to remove oxygen.
-
| Base | Strength | Common Solvents | Notes |
| Na₂CO₃ / K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | Good general-purpose bases. |
| Cs₂CO₃ | Strong | Dioxane/H₂O, THF/H₂O | More soluble in organic solvents than K₂CO₃. |
| K₃PO₄ | Strong | Dioxane/H₂O, Toluene/H₂O | Often effective for challenging couplings. |
| KF / CsF | Moderate | THF, Dioxane (anhydrous) | Useful for base-sensitive substrates. |
Table 3: Guide to Base Selection for Suzuki Coupling.
Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams are provided.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common Suzuki coupling failures.
Regioselectivity Challenge
Caption: Regioselectivity in the Suzuki coupling of the target substrate.
Experimental Protocols
Protocol 1: General Procedure for Catalyst/Ligand Screening
This protocol allows for the rapid screening of different catalyst and ligand combinations to find the optimal conditions for your specific coupling partners.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol% Pd)
-
Ligand (e.g., SPhos, 4 mol%)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an array of oven-dried reaction vials, add the this compound, arylboronic acid, and base.
-
In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium source and each ligand to be screened.
-
Add the appropriate palladium and ligand solutions to each reaction vial.
-
Add the degassed solvent to each vial.
-
Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reactions for a set amount of time (e.g., 12 hours).
-
After cooling, quench a small aliquot from each vial with a suitable solvent (e.g., acetonitrile) and analyze by LC-MS to determine conversion and product distribution.[2]
Protocol 2: Reaction Monitoring by TLC and LC-MS
Careful reaction monitoring is crucial for optimization.[2][23][24]
Procedure:
-
Set up the reaction as planned.
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (approx. 5-10 µL) of the reaction mixture using a capillary or syringe.
-
For TLC Analysis: Spot the aliquot directly onto a TLC plate alongside spots of your starting materials. Elute with an appropriate solvent system (e.g., Hexane/Ethyl Acetate). Visualize under UV light to observe the consumption of starting material and the appearance of the product spot.
-
For LC-MS Analysis: Quench the aliquot in a vial containing ~1 mL of a suitable solvent like methanol or acetonitrile.[2] This will stop the reaction and dilute the sample for analysis. Analyze the sample by LC-MS to get a quantitative measure of the conversion of starting material to product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. azom.com [azom.com]
- 24. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Palladium Catalyst Optimization for 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges presented by this versatile but complex heterocyclic building block. Our goal is to provide not just protocols, but a deeper understanding of the reaction dynamics to empower you to troubleshoot and optimize your syntheses effectively.
The this compound core is a privileged scaffold in drug discovery, but its successful functionalization is a nuanced task. The primary challenges arise from two key features:
-
Chemoselectivity: The molecule possesses two distinct halogen leaving groups—an iodide at the C3 position and a chloride at the C4 position. The significantly different reactivities of C-I and C-Cl bonds in oxidative addition to palladium(0) create opportunities for selective functionalization but also risks of undesired side reactions.
-
Catalyst Inhibition: The nitrogen-rich pyrazolopyrimidine core can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1][2]
This guide provides structured FAQs, in-depth troubleshooting, and optimized starting protocols to address these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: Which position is more reactive, the C3-Iodo or the C4-Chloro?
A: The C3-iodo bond is significantly more reactive towards palladium-catalyzed cross-coupling. The general order of reactivity for aryl halides in oxidative addition, the rate-limiting step in many cross-coupling cycles, is I > Br > OTf > Cl.[3] This inherent reactivity difference is the foundation for achieving selective C3 functionalization while leaving the C4-chloro group intact for subsequent transformations. Under carefully controlled, mild conditions, you can almost exclusively target the C-I bond.
Q2: My palladium catalyst appears to be deactivating (forming Pd black). Why does this happen with this substrate?
A: Catalyst deactivation, often observed as the precipitation of palladium black, is a common issue when working with nitrogen-rich heterocycles.[4] The lone pairs on the pyrazole and pyrimidine nitrogen atoms can act as strong ligands, coordinating to the palladium center and forming stable, off-cycle complexes that are catalytically inactive.[1][2] This is particularly problematic if the desired catalytic cycle is slow, allowing more time for these deactivation pathways to occur. The choice of a suitable ancillary ligand is paramount to prevent this. Bulky, electron-rich phosphine ligands can shield the palladium center and promote the desired catalytic steps (oxidative addition and reductive elimination), outcompeting the poisoning effect of the substrate.[5][6]
Q3: What is the best general-purpose palladium catalyst and ligand combination to start with for this substrate?
A: There is no single "best" combination for all reaction types, but a highly effective starting point for Suzuki, Buchwald-Hartwig, and Sonogashira couplings is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand.
| Ligand Class | Recommended Examples | Rationale |
| Buchwald Ligands | XPhos, SPhos, RuPhos | These ligands are sterically demanding and electron-rich. The bulk facilitates the formation of the active 14-electron monoligated Pd(0) species and accelerates reductive elimination, while the electron-donating properties speed up oxidative addition.[7] |
| Carbene Ligands | IPr, IMes | N-Heterocyclic Carbenes (NHCs) are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that can resist deactivation and are effective for coupling less reactive chlorides, should you wish to target the C4 position later.[8] |
We recommend starting with a G2 or G3 palladacycle precatalyst (e.g., XPhos Pd G2/G3). These are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results.[3]
Q4: I am seeing a significant amount of a byproduct where the iodine at C3 is replaced by a hydrogen atom. What is this, and how can I prevent it?
A: This side reaction is known as hydrodehalogenation or deiodination.[7][9] It is a common competing pathway in palladium-catalyzed reactions, especially with electron-rich iodo-heterocycles.[7] It occurs when a hydride source is present in the reaction, leading to a palladium-hydride intermediate that reductively eliminates the dehalogenated product. The source of the hydride can be the solvent (e.g., alcohols), the base, or even water. To minimize this:
-
Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried.
-
Choose Your Base Carefully: While strong bases are often needed, some can promote dehalogenation. Consider using a weaker inorganic base like K₃PO₄ or Cs₂CO₃ instead of alkoxides if this is a major issue.[7]
-
Optimize Ligand: Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, helping it to outcompete the dehalogenation side reaction.[7]
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section addresses specific experimental failures in a problem-and-solution format.
Problem 1: Low to No Conversion of Starting Material
Your TLC or LC-MS shows primarily unreacted this compound.
Caption: Troubleshooting flowchart for low reaction conversion.
Detailed Causality & Solutions:
-
Cause: Inactive Catalyst. The active Pd(0) species is sensitive to oxygen. If your reaction setup is not strictly inert, the catalyst can be oxidized and rendered inactive.
-
Solution: Use thoroughly degassed solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Using an air-stable precatalyst can also improve reproducibility.[10]
-
-
Cause: Catalyst Poisoning. As discussed in the FAQs, the nitrogen atoms of your substrate are likely culprits.
-
Solution: The key is to use a ligand that binds more strongly to the palladium and sterically protects it. Switch to a bulkier, more electron-rich phosphine ligand like XPhos or RuPhos.[7] These ligands accelerate the catalytic cycle, minimizing the time the catalyst is vulnerable to substrate coordination.
-
-
Cause: Insufficient Base Strength or Solubility. The base plays a critical role, particularly in Suzuki couplings where it facilitates the transmetalation step.[10] If the base is too weak, insoluble, or not anhydrous, the reaction will stall.
-
Solution: Switch to a stronger or more soluble base. For Suzuki reactions, K₃PO₄ and Cs₂CO₃ are often more effective than Na₂CO₃. Ensure the base is finely ground to maximize surface area and dried in an oven before use.
-
-
Cause: Low Reaction Temperature. While it's good practice to start at a moderate temperature (e.g., 80 °C) to favor C-I selectivity, some coupling reactions require more thermal energy to overcome activation barriers.
-
Solution: Incrementally increase the reaction temperature by 10-20 °C and monitor the progress. Be aware that higher temperatures may increase the risk of side reactions, including reaction at the C4-chloro position.
-
Problem 2: Significant Formation of Dehalogenated Byproduct
You observe the formation of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine alongside your desired product.
Caption: Competing pathways of cross-coupling vs. hydrodehalogenation.
Detailed Causality & Solutions:
-
Cause: Protic Solvents or Reagents. Alcohols (e.g., methanol, isopropanol) and water are common hydride sources. The palladium complex can facilitate their oxidation, generating a Pd-H species.[9]
-
Cause: Base-Mediated Hydride Transfer. Certain bases, particularly strong alkoxides in the presence of trace water or in combination with specific ligands, can promote this side reaction.
-
Solution: Use a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃. These are generally less prone to generating hydride species compared to bases like NaOtBu, especially if the reaction requires elevated temperatures.[7]
-
-
Cause: Slow Transmetalation/Reductive Elimination. If the desired coupling steps are slow, the competing dehalogenation pathway has a greater chance to occur.
Optimized Starting Protocols
These protocols are designed to selectively functionalize the C3-iodo position. All reactions must be performed under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is for coupling an arylboronic acid to the C3 position.
Reaction Scheme: (Self-generated image for illustrative purposes)
| Reagent | Amount (Equiv.) | Molar Amount | MW | Mass/Volume |
| This compound | 1.0 | 0.5 mmol | 280.43 | 140.2 mg |
| Arylboronic Acid | 1.2 | 0.6 mmol | Variable | Variable |
| XPhos Pd G3 | 0.02 (2 mol%) | 0.01 mmol | 863.83 | 8.6 mg |
| K₃PO₄ (finely powdered, dried) | 2.5 | 1.25 mmol | 212.27 | 265.3 mg |
| 1,4-Dioxane / H₂O (4:1) | - | - | - | 5.0 mL |
Step-by-Step Methodology:
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, XPhos Pd G3, and potassium phosphate.
-
Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 80 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the disappearance of the starting material and the formation of the product.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x10 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[10]
Protocol 2: Buchwald-Hartwig Amination
This protocol is for coupling a primary or secondary amine to the C3 position.
| Reagent | Amount (Equiv.) | Molar Amount | MW | Mass/Volume |
| This compound | 1.0 | 0.5 mmol | 280.43 | 140.2 mg |
| Amine | 1.2 | 0.6 mmol | Variable | Variable |
| RuPhos Pd G3 | 0.02 (2 mol%) | 0.01 mmol | 868.85 | 8.7 mg |
| NaOtBu (Sodium tert-butoxide) | 1.5 | 0.75 mmol | 96.10 | 72.1 mg |
| Toluene (anhydrous) | - | - | - | 5.0 mL |
Step-by-Step Methodology:
-
Setup: In a glovebox, add the NaOtBu to an oven-dried reaction vial. Outside the glovebox, add the pyrazolopyrimidine, RuPhos Pd G3, and a stir bar.
-
Inert Atmosphere: Seal the vial and establish an inert atmosphere as described in Protocol 1.
-
Reagent Addition: Add the anhydrous toluene, followed by the amine (if liquid) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 6-18 hours.
-
Monitoring: Monitor the reaction as described previously.
-
Workup: Cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Separate the layers of the filtrate, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
side product formation in the synthesis of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine. Our focus is on identifying, understanding, and mitigating the formation of common side products to improve yield, purity, and process reliability.
Section 1: Overview of the Synthetic Pathway
The synthesis of this compound is typically a two-step process. It begins with the formation of the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine core, which is then subjected to regioselective iodination. Each stage presents unique challenges and potential for side product formation.
Technical Support Center: Purification of Iodinated Pyrazolo[3,4-d]pyrimidines
Last Updated: December 31, 2025
Section 1: Introduction & Critical Considerations
Iodinated pyrazolo[3,4-d]pyrimidines are a critical class of heterocyclic compounds, frequently serving as key intermediates in the synthesis of potent kinase inhibitors for targeted cancer therapies.[1][2][3] Their structural similarity to the adenine core of ATP allows them to effectively bind to the hinge region of kinase active sites.[3] However, the very features that make them valuable—the reactive C-I bond and the basic nitrogen atoms of the pyrazolopyrimidine core—also present significant challenges during purification.
This guide provides a comprehensive, problem-oriented approach to overcoming the common hurdles encountered during the purification of these sensitive molecules. It is designed for researchers, medicinal chemists, and process development scientists who are familiar with standard laboratory techniques but face specific issues related to this compound class.
Core Challenges Addressed:
-
Chemical Instability: Susceptibility to deiodination under acidic, basic, or photolytic conditions.
-
Poor Chromatographic Behavior: Significant peak tailing and potential on-column degradation on standard silica gel.
-
Low Solubility: Many derivatives exhibit poor solubility in common organic solvents, complicating both chromatography and recrystallization.[4][5]
-
Difficult Impurity Removal: Co-elution of starting materials, isomers, or degradation products.
Section 2: Troubleshooting Guide (Problem-Oriented Q&A)
This section directly addresses the most common problems observed in the lab.
Question 1: My compound is degrading during silica gel chromatography. I see a new, more polar spot on TLC after the column. What is happening and how can I fix it?
Answer:
This is the most frequently encountered issue. The degradation is almost certainly caused by the acidic nature of standard silica gel, which can catalyze the hydrolysis of sensitive functional groups or, more commonly, lead to interactions that promote decomposition. The pyrazolo[3,4-d]pyrimidine core contains several basic nitrogen atoms that can interact strongly with acidic silanol groups (Si-OH) on the silica surface.[6][7] This interaction can cause significant peak tailing, prolonged exposure of the molecule to the stationary phase, and ultimately, degradation.
Troubleshooting Workflow:
References
- 1. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 [chemicalbook.com]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Stability and Storage of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
Welcome to the technical support center for 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide essential information on its stability and optimal storage conditions to ensure the integrity of your experiments and the reproducibility of your results. The pyrazolo[3,4-d]pyrimidine scaffold is a crucial component in many therapeutic agents, making a thorough understanding of its handling paramount for successful research and development.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
Based on data from structurally similar compounds, long-term storage under controlled conditions is critical. For a related compound, 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, storage in an inert atmosphere, inside a freezer at temperatures of -20°C or lower, is recommended.[4] It is also advised to store the compound in a cool, dry, and well-ventilated area.[5]
Q2: How sensitive is this compound to light and moisture?
A closely related compound, 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, is noted to be light-sensitive.[6] Therefore, it is prudent to handle this compound with protection from light. Storage in an amber vial or a container wrapped in aluminum foil is a good laboratory practice. Furthermore, the compound should be kept away from moisture in a tightly sealed container to prevent potential degradation.[6]
Q3: What is the expected shelf-life of this compound?
The exact shelf-life is not definitively established for this specific molecule. However, when stored under the recommended conditions of cold, dark, and dry, the stability of the compound is maximized. For critical applications, it is advisable to use freshly acquired material or to re-qualify older batches to ensure purity and integrity.
Q4: Are there any known incompatibilities for this compound?
Q5: What are the visual signs of degradation?
As a solid, any change in the appearance of the powder, such as discoloration (e.g., from off-white to brown), clumping, or the development of an unusual odor, could indicate degradation.[6] If any of these changes are observed, the compound's purity should be verified by analytical methods such as HPLC, LC-MS, or NMR before use.
Troubleshooting Guide
Inconsistent experimental results can often be traced back to the quality and handling of starting materials. This section provides a systematic approach to troubleshooting issues that may arise from the instability of this compound.
Scenario 1: Inconsistent Reaction Yields or Failure to React
-
Potential Cause: Degradation of the compound due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light and moisture.
-
Assess Purity: Analyze a sample of the compound using an appropriate analytical technique (e.g., HPLC, NMR) to determine its purity. Compare the results with the certificate of analysis or with data from a fresh batch.
-
Use a Fresh Batch: If degradation is suspected, repeat the experiment with a new, unopened vial of the compound.
-
Inert Atmosphere: For sensitive reactions, ensure the compound is handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen.
-
Scenario 2: Appearance of Unexpected Byproducts in a Reaction
-
Potential Cause: The presence of impurities in the starting material due to degradation.
-
Troubleshooting Steps:
-
Characterize Byproducts: If possible, isolate and identify the unexpected byproducts. This can provide clues about the degradation pathway (e.g., hydrolysis, deiodination).
-
Purify the Starting Material: If the purity of the starting material is compromised, consider recrystallization or chromatographic purification before use.
-
Review Reaction Conditions: Ensure that the reaction conditions (e.g., solvent, temperature, pH) are not contributing to the degradation of the starting material.
-
Data Summary and Protocols
Recommended Storage and Handling Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below (Freezer) | Minimizes chemical degradation and preserves long-term stability.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against degradation from atmospheric moisture and oxygen.[4] |
| Light | Protect from Light (Amber Vial) | Prevents photochemical degradation, as related compounds are light-sensitive.[6] |
| Moisture | Store in a tightly sealed container | Prevents hydrolysis of the chloro and iodo substituents.[6] |
Protocol for Aliquoting and Storing this compound
-
Preparation: Before opening the primary container, allow it to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the cold solid.
-
Inert Environment: Perform all manipulations in a glove box or under a steady stream of an inert gas (argon or nitrogen).
-
Aliquoting: Weigh the desired amounts of the compound into smaller, pre-labeled amber glass vials suitable for single use.
-
Sealing: Tightly cap the vials, and for extra protection, seal the caps with paraffin film.
-
Storage: Place the aliquoted vials back into the freezer at -20°C or below for long-term storage.
Visual Workflow for Troubleshooting
Caption: Troubleshooting workflow for stability issues.
References
- 1. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | 23000-43-3 [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine CAS NO 151266-23-8 [homesunshinepharma.com]
Technical Support Center: Navigating Reactions with 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
Welcome to the technical support guide for 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine. This versatile heterocyclic scaffold is a cornerstone in medicinal chemistry, serving as a key intermediate in the synthesis of potent kinase inhibitors and other therapeutic agents.[1][2] Its utility stems from two distinct reactive handles: a highly reactive C3-iodo bond, ideal for cross-coupling, and a C4-chloro substituent, amenable to nucleophilic substitution.
However, the juxtaposition of these functional groups on a fused ring system introduces significant steric challenges that can often lead to low yields, side reactions, or complete reaction failure. This guide provides in-depth troubleshooting strategies and protocols designed to help you overcome these hurdles and achieve successful, high-yielding transformations.
Molecular Structure and Reactivity Overview
The key to successfully functionalizing this molecule lies in understanding its electronic properties and steric profile. The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy, allowing for selective functionalization.[3] The electron-deficient nature of the pyrimidine ring activates the C4 position for nucleophilic aromatic substitution (SNAr). The acidic N-H proton on the pyrazole ring can also influence reactivity, particularly in the presence of strong bases.
Caption: Key reactive sites on the pyrazolo[3,4-d]pyrimidine core.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered when working with this substrate.
Q1: My Suzuki-Miyaura coupling at the C3-iodo position is failing or giving very low yields, especially with a bulky boronic acid. What are the critical parameters to check?
A1: This is a classic steric hindrance problem. The catalytic cycle, particularly the oxidative addition and reductive elimination steps, is slowed by bulky substrates. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[4] Your troubleshooting should focus on three key areas: the catalyst/ligand system, the base, and the reaction temperature.
Causality: Bulky, electron-rich phosphine ligands (or N-heterocyclic carbenes) are essential. They promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species needed for the oxidative addition to the hindered C-I bond and accelerate the final reductive elimination step to release your product.[4][5]
Troubleshooting Workflow:
Caption: Decision workflow for optimizing hindered Suzuki couplings.
Recommended Catalyst/Ligand Systems for C3-Iodo Coupling:
| Ligand Type | Recommended Ligands | Key Advantages |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Excellent for hindered substrates; promotes fast oxidative addition and reductive elimination.[4][5][6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | High thermal stability and strong electron-donating ability; very effective for challenging couplings. |
| Specialized Ligands | AntPhos, BI-DIME | Designed for extremely hindered couplings, such as those forming tetra-ortho-substituted biaryls.[4][5] |
Q2: I am trying to perform a Buchwald-Hartwig amination at the C4-chloro position, but the reaction is slow and incomplete. How can I drive it to completion?
A2: Amination of the C4-chloro position is feasible but challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I. Success hinges on a highly active catalyst system capable of activating the aryl chloride and a base strong enough to deprotonate the amine without causing side reactions.
Causality: The oxidative addition of palladium to an aryl chloride is the rate-limiting step and requires a very electron-rich and sterically demanding ligand to facilitate the reaction.[7] Bidentate ligands can also improve reaction rates by preventing catalyst deactivation.[7]
Key Adjustments:
-
Catalyst System: Use a modern catalyst system designed for aryl chlorides. Pd₂(dba)₃ or Pd(OAc)₂ combined with ligands like Xantphos, Josiphos, or BrettPhos are excellent choices.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or Lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or lithium tert-butoxide (LiOt-Bu) are often more effective than carbonate or phosphate bases for this transformation.[8]
-
Temperature: These reactions often require higher temperatures (100-140 °C) to proceed at a reasonable rate. Microwave heating can be particularly effective.[9]
-
Solvent: Anhydrous, polar aprotic solvents like dioxane or toluene are preferred.
Q3: I am attempting a sequential functionalization, first a Sonogashira coupling at C3, followed by an SNAr at C4. My initial Sonogashira step is giving a complex mixture. What's going wrong?
A3: The Sonogashira reaction is sensitive to reaction conditions, and side reactions like Glaser (homo-coupling) of the terminal alkyne are common. Furthermore, ensuring complete selectivity for the C3-iodo position is paramount.
Causality: The classic Sonogashira mechanism involves both palladium and copper catalysts. The copper(I) co-catalyst is crucial for forming the copper(I) acetylide, which then undergoes transmetalation to the palladium center. Improper reaction setup can lead to undesired side products.
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Oxygen promotes the homo-coupling of alkynes. Rigorously degas your solvents and maintain the reaction under a positive pressure of argon or nitrogen.
-
Catalyst Choice: A standard Pd(PPh₃)₂Cl₂/CuI system is a good starting point. For hindered substrates, using a more robust palladium source and ligand (e.g., Pd(OAc)₂ with SPhos) may be beneficial.
-
Base: Use a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), which also acts as a solvent in some cases.
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate (often room temperature to 50 °C) to minimize side reactions and maintain selectivity for the more reactive C-I bond.[10]
Frequently Asked Questions (FAQs)
Q: Which position is more reactive in palladium-catalyzed cross-coupling reactions? A: The C3-iodo position is significantly more reactive. The relative reactivity for oxidative addition to a Pd(0) center generally follows the trend I > Br > OTf >> Cl.[3] This allows for selective coupling at the C3 position while leaving the C4-chloro group intact, provided that mild reaction conditions are used.
Q: Does the acidic N-H on the pyrazole ring interfere with reactions? A: Yes, it can. The N-H proton is acidic and can be deprotonated by strong bases (e.g., t-BuOK, NaH, organolithiums). This can complicate reactions by consuming base or by altering the electronic properties of the ring. In some cases, N-protection (e.g., with a tosyl (Ts) or tetrahydropyran (THP) group) may be necessary, although this adds extra steps. For many standard cross-coupling reactions using carbonate or phosphate bases, protection is not required.
Q: What are good "universal" starting conditions for a Suzuki coupling at the C3 position with an unknown boronic acid? A: A robust starting point would be:
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: (1.2 - 1.5 eq)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: SPhos (4.5 mol%)
-
Base: K₃PO₄ (2.0 - 3.0 eq)
-
Solvent: Toluene or Dioxane (degassed)
-
Temperature: 100 °C
-
Atmosphere: Argon or Nitrogen Always monitor the reaction by TLC or LC-MS to track progress.[3]
Q: Can I perform a nucleophilic substitution at C4 first, and then a cross-coupling at C3? A: Yes, this is a common and effective strategy. Since SNAr conditions (e.g., an amine with DIPEA in EtOH at 90 °C) typically do not affect the C3-iodo bond, you can first install a variety of nucleophiles at the C4 position.[11] The resulting 4-substituted-3-iodo-1H-pyrazolo[3,4-d]pyrimidine can then be used in a subsequent cross-coupling reaction at C3.
Validated Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position
This protocol details the coupling of the title compound with a sterically hindered arylboronic acid.
Materials:
-
This compound
-
2,6-Dimethylphenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Phosphate (K₃PO₄, finely ground)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), 2,6-dimethylphenylboronic acid (1.5 mmol, 1.5 eq), and K₃PO₄ (3.0 mmol, 3.0 eq).
-
In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.045 mmol, 4.5 mol%).
-
Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Add the catalyst and ligand to the flask under a positive flow of argon.
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Chloro Position
This protocol describes a typical amination at the C4 position.
Materials:
-
This compound
-
Cyclohexylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethanol (EtOH)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq) and ethanol (10 mL).
-
Add cyclohexylamine (1.2 mmol, 1.2 eq) followed by DIPEA (2.0 mmol, 2.0 eq) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to 90 °C.
-
Stir the reaction at this temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete in 6-18 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude solid by flash column chromatography or recrystallization to yield the desired 4-(cyclohexylamino)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine.[12]
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Chloro-3-Iodo-1H-Pyrazolo[3,4-d]pyrimidine
Welcome to the technical support center for the synthesis of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your process effectively.
The synthesis of this compound is a multi-step process that can present unique challenges when transitioning from laboratory scale to pilot or manufacturing scale. This guide will address common issues encountered during this transition, offering practical advice and scientifically grounded explanations.
Troubleshooting Guide
This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My iodination reaction with N-iodosuccinimide (NIS) is sluggish and incomplete on a larger scale, even though it worked well in the lab. What could be the cause?
Answer:
This is a common scale-up issue related to mass transfer and reaction kinetics. Several factors could be at play:
-
Poor Solubility of NIS: N-iodosuccinimide has limited solubility in many organic solvents. On a small scale, vigorous stirring might be sufficient to overcome this. However, in a larger reactor, inadequate agitation can lead to localized areas of low NIS concentration, slowing down the reaction.
-
Mixing Efficiency: The efficiency of mixing does not always scale linearly with the reactor volume. Inadequate mixing can lead to non-homogenous reaction conditions, with some parts of the mixture reacting faster than others.
-
Temperature Gradients: Larger reaction volumes are more prone to developing temperature gradients. If the reaction is exothermic, localized "hot spots" can form, potentially leading to side reactions and degradation of both starting material and product. Conversely, "cold spots" can slow down the reaction rate in those areas.
Troubleshooting Steps:
-
Solvent Selection: Consider a solvent system that offers better solubility for NIS. While DMF is commonly used, exploring co-solvents or alternative solvents with favorable solubility properties at your desired reaction temperature could be beneficial.[1]
-
Agitation Study: The geometry of the reactor and the type of impeller significantly impact mixing. It's advisable to perform an agitation study to ensure efficient mixing throughout the reactor volume. Baffles are often used in larger reactors to improve turbulence and prevent vortex formation.
-
Controlled Reagent Addition: Instead of adding all the NIS at once, a controlled, portion-wise, or continuous addition can help manage exotherms and maintain a more consistent concentration of the reagent in the reaction mixture.
-
Temperature Monitoring: Utilize multiple temperature probes within the reactor to get a more accurate picture of the temperature distribution and identify any potential gradients.
Question 2: I am observing a significant increase in impurities during the chlorination step with phosphorus oxychloride (POCl3) upon scale-up. How can I mitigate this?
Answer:
The formation of impurities during chlorination with POCl3 is often related to the harsh reaction conditions and the presence of moisture.
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can lead to the formation of degradation products and colored impurities.[2][3] What works on a small scale might be too harsh for a larger batch where heat transfer is less efficient.
-
Moisture Contamination: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and hydrochloric acid. The presence of moisture in the starting material, solvent, or reactor can lead to the formation of undesired byproducts and reduce the yield of the desired chlorinated product.
-
Stoichiometry of POCl3: Using a large excess of POCl3 is common on a lab scale to drive the reaction to completion. However, on a larger scale, this can lead to more significant impurity formation and complications during workup and purification.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Carefully re-evaluate the reaction temperature and time for the larger scale. It may be possible to achieve complete conversion at a lower temperature with a slightly longer reaction time.
-
Strict Anhydrous Conditions: Ensure all starting materials and solvents are thoroughly dried before use. The reactor should be dried and purged with an inert gas like nitrogen or argon before charging the reagents.
-
POCl3 Stoichiometry: Experiment with reducing the excess of POCl3. While a certain excess is necessary, minimizing it can reduce side reactions and simplify the workup.
-
Quenching Procedure: The quenching of the reaction mixture is a critical step. A slow and controlled addition of the reaction mixture to ice water or a cold basic solution is crucial to manage the exotherm and prevent the degradation of the product.
Question 3: The purification of the final product, this compound, by column chromatography is not practical for our large-scale synthesis. What are some alternative purification strategies?
Answer:
Relying on column chromatography for large-scale purification is often unsustainable due to high solvent consumption, time, and cost. Recrystallization and trituration are more viable options for large-scale purification.
Alternative Purification Strategies:
-
Recrystallization: This is a powerful technique for purifying crystalline solids. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Solvent Screening: A systematic screening of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof) is recommended to identify the optimal recrystallization solvent.
-
-
Trituration/Slurrying: This involves stirring the crude product in a solvent in which it is poorly soluble. The impurities will dissolve in the solvent, leaving behind the purified solid product, which can then be isolated by filtration. This is a simple and effective method for removing minor, more soluble impurities.
-
Acid-Base Extraction: If the impurities have different acidic or basic properties than the product, an acid-base extraction during the workup can be an effective way to remove them before the final crystallization step.
Workflow for Developing a Crystallization Protocol:
Caption: Workflow for developing a scalable crystallization protocol.
Frequently Asked Questions (FAQs)
What is the typical starting material for the synthesis of this compound?
The synthesis typically starts from 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.[4][5] This precursor is then subjected to iodination to introduce the iodine atom at the 3-position.
What are the common reagents used for the iodination step?
N-Iodosuccinimide (NIS) is a commonly used reagent for the iodination of the pyrazolo[3,4-d]pyrimidine core.[1][6] It is generally effective and the reaction conditions are relatively mild.
What are some of the key safety considerations when working with phosphorus oxychloride (POCl3) on a large scale?
Phosphorus oxychloride is a highly corrosive and reactive chemical. Key safety precautions include:
-
Working in a well-ventilated fume hood or a contained system.
-
Using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.
-
Ensuring that all equipment is dry and free from moisture to prevent violent reactions.
-
Having an appropriate quenching agent (e.g., a solution of sodium bicarbonate) readily available in case of a spill.
How can I monitor the progress of the chlorination and iodination reactions?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring the progress of these reactions. They allow you to track the consumption of the starting material and the formation of the product and any byproducts.
Experimental Protocols
Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
This protocol is a generalized procedure based on literature methods and should be optimized for your specific scale and equipment.[3][7]
-
Reaction Setup: In a clean, dry reactor equipped with a mechanical stirrer, a condenser, and a temperature probe, add 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), slowly add phosphorus oxychloride (POCl3) (typically 5-10 equivalents) to the reactor. The addition should be done at a controlled rate to manage any initial exotherm.
-
Reaction: Heat the reaction mixture to reflux (around 105-110 °C) and maintain this temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Workup: After cooling the reaction mixture to room temperature, slowly and carefully add it to a mixture of ice and water with vigorous stirring. This quenching step is highly exothermic and should be performed with caution.
-
Isolation: The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash it with cold water until the filtrate is neutral, and then dry it under vacuum.
Synthesis of this compound
This protocol is a generalized procedure and should be optimized for your specific needs.[1][6]
-
Reaction Setup: In a suitable reactor, dissolve 4-chloro-1H-pyrazolo[3,4-d]pyrimidine in an appropriate solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Add N-iodosuccinimide (NIS) (typically 1.1-1.5 equivalents) to the solution in portions at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours, or until the starting material is consumed as indicated by TLC or HPLC.
-
Workup: Pour the reaction mixture into water. The product will precipitate.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Quantitative Data Summary
| Parameter | Chlorination Step | Iodination Step |
| Key Reagent | Phosphorus oxychloride (POCl3) | N-Iodosuccinimide (NIS) |
| Typical Solvent | Neat (excess POCl3) or high-boiling inert solvent | N,N-Dimethylformamide (DMF) |
| Temperature Range | 100-110 °C | 25-50 °C |
| Reaction Time | 4-8 hours | 2-6 hours |
| Common Impurities | Over-chlorinated products, hydrolyzed starting material | Di-iodinated products, unreacted starting material |
Logical Relationships in Troubleshooting
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-CHLORO-1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. clausiuspress.com [clausiuspress.com]
- 4. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | C5H3ClN4 | CID 221095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of Halogenated Pyrazolo[3,4-d]pyrimidines
A Comparative Analysis of 4-chloro-3-iodo- vs. 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine in Synthetic Chemistry
In the landscape of modern drug discovery, the 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The ability to selectively functionalize this heterocyclic system is paramount for generating molecular diversity and optimizing pharmacological properties. Two common building blocks for this purpose are 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine and 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. While structurally similar, the nature and placement of their halogen substituents impart dramatically different reactivities, dictating their strategic use in synthesis.
This guide provides an in-depth comparison of these two reagents, drawing upon fundamental principles of organic chemistry and established experimental precedent. We will explore their relative performance in key synthetic transformations, offering both mechanistic rationale and practical, field-tested protocols to aid researchers in making informed decisions for their synthetic campaigns.
Structural and Electronic Underpinnings of Reactivity
The reactivity of these compounds is governed by the interplay of the electron-deficient pyrazolo[3,4-d]pyrimidine core and the distinct properties of the C-I and C-Cl bonds. The pyrimidine portion of the fused ring system is inherently electron-poor due to the presence of two electronegative nitrogen atoms, which significantly influences the reactivity of the attached halogens.
-
This compound : This molecule presents two different halogens at distinct positions. The C-I bond at the C3 position of the pyrazole ring is weaker and more polarizable than the C-Cl bond at the C4 position of the pyrimidine ring. This intrinsic difference is the primary driver for chemoselectivity in palladium-catalyzed cross-coupling reactions.
-
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine : This symmetric-looking molecule has two identical halogens on the pyrimidine ring. The electronic environment of the C4 and C6 positions is influenced by the adjacent nitrogen atoms, rendering both C-Cl bonds susceptible to nucleophilic attack and oxidative addition by a palladium catalyst. However, subtle electronic differences between the C4 and C6 positions can lead to regioselectivity in some reactions.
Comparative Reactivity in Key Synthetic Transformations
The utility of these building blocks is best illustrated by their behavior in the most common and powerful reactions in the medicinal chemist's toolbox: palladium-catalyzed cross-couplings and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are mainstays for C-C and C-N bond formation. The success and selectivity of these reactions are highly dependent on the rate of oxidative addition of the organohalide to the Pd(0) catalyst. The generally accepted order of reactivity for halogens in oxidative addition is I > Br > Cl.[1]
Suzuki-Miyaura Coupling:
-
This compound : The significantly higher reactivity of the C-I bond allows for highly selective Suzuki-Miyaura coupling at the C3 position. It is possible to functionalize the C3 position while leaving the C4-chloro group untouched, which can then be used for a subsequent, different coupling reaction or a nucleophilic substitution. This sequential functionalization is a powerful strategy for building molecular complexity.
-
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine : With two chloro-substituents, the reaction can be tuned to achieve either mono- or di-substitution. Achieving selective mono-arylation can be challenging and often requires careful control of stoichiometry and reaction conditions. Some studies on dichloropyrimidines have shown a preference for initial coupling at the C4 position.[2]
Sonogashira Coupling:
The principles of reactivity in Sonogashira coupling mirror those of the Suzuki reaction.[3][4]
-
This compound : Selective alkynylation at the C3-iodo position is expected to proceed cleanly under standard Sonogashira conditions, preserving the C4-chloro for further elaboration.
-
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine : Similar to the Suzuki coupling, achieving mono-alkynylation requires careful control of the reaction conditions to avoid the formation of the di-alkynylated product. Studies on related dichlorinated heterocycles have demonstrated that regioselectivity can be achieved.[5]
Buchwald-Hartwig Amination:
This reaction provides a powerful method for introducing aryl and alkyl amines.[6][7]
-
This compound : Selective amination will occur at the C3 position, leveraging the higher reactivity of the C-I bond in the palladium catalytic cycle.
-
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine : Both chloro groups are susceptible to amination. Mono-amination can be favored by using a stoichiometric amount of the amine, but mixtures of starting material, mono-aminated, and di-aminated products are common.
Nucleophilic Aromatic Substitution (SNAr): The Role of the Electron-Deficient Core
The electron-deficient nature of the pyrimidine ring activates the C4 and C6 positions towards nucleophilic attack.[8][9] This provides a complementary reactivity profile to the palladium-catalyzed couplings.
-
This compound : The C4-chloro group is activated by the adjacent nitrogen atoms and is susceptible to SNAr. This allows for the introduction of nucleophiles such as amines, alcohols, and thiols at this position. The C3-iodo group is generally not reactive under SNAr conditions.
-
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine : Both the C4 and C6 chloro groups are activated towards SNAr. The relative reactivity of these two positions can be influenced by the nature of the nucleophile and the reaction conditions, though often a mixture of products can be expected if the reaction is not driven to completion for di-substitution.
Data Summary: A Head-to-Head Comparison
| Feature | This compound | 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine |
| Primary Pd-Coupling Site | C3 (C-I bond) | C4 and C6 (C-Cl bonds) |
| Selectivity in Pd-Coupling | High chemoselectivity for the C-I bond | Mono-substitution can be challenging; potential for di-substitution |
| Primary SNAr Site(s) | C4 (C-Cl bond) | C4 and C6 (C-Cl bonds) |
| Key Advantage | Excellent for sequential, site-selective functionalization | Useful for symmetric di-functionalization or when targeting the C4/C6 positions |
| Potential Challenge | Limited to C3 functionalization via Pd-coupling in the first step | Achieving selective mono-functionalization |
Experimental Guide: Comparative Suzuki-Miyaura Coupling
To provide a practical context, the following protocol outlines a head-to-head comparison of the two substrates in a standard Suzuki-Miyaura reaction.
Objective: To compare the reactivity and product distribution of this compound and 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine with (4-methoxyphenyl)boronic acid.
Materials and Reagents:
-
This compound
-
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
(4-methoxyphenyl)boronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Protocol:
-
Reaction Setup:
-
In two separate, dry Schlenk flasks equipped with stir bars, add this compound (1.0 eq) to one and 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) to the other.
-
To each flask, add (4-methoxyphenyl)boronic acid (1.2 eq) and sodium carbonate (2.5 eq).
-
Purge each flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 eq) to each flask.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to each flask to achieve a substrate concentration of 0.1 M.
-
-
Reaction Execution:
-
Heat both reaction mixtures to 90 °C with vigorous stirring.
-
Monitor the progress of each reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) at 30-minute intervals.
-
-
Workup and Purification:
-
Once the starting material is consumed (or after a set time, e.g., 4 hours), cool the reactions to room temperature.
-
Dilute each reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel.
-
Expected Results and Analysis:
| Substrate | Expected Major Product | Expected Reaction Time | Key Observations |
| This compound | 4-chloro-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | 1-2 hours | Clean conversion to a single major product. The C4-Cl remains intact. |
| 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine | 4-chloro-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine and 4,6-bis(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | 4-8 hours (for mono-substitution) | Slower reaction. A mixture of mono- and di-substituted products is likely. Unreacted starting material may persist for longer. |
Visualizing the Reaction Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dalalinstitute.com [dalalinstitute.com]
A Senior Application Scientist's Guide to the Synthetic Advantages of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
Abstract
In the landscape of modern medicinal chemistry, the efficient and controlled synthesis of complex heterocyclic scaffolds is paramount. The 1H-pyrazolo[3,4-d]pyrimidine core, a well-established purine isostere, is a privileged structure in numerous kinase inhibitors.[1][2] This guide provides an in-depth analysis of the distinct synthetic advantages offered by the 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine building block. We will dissect the principle of its orthogonal halogen reactivity, which enables highly regioselective and sequential functionalization. Through a comparative analysis with other di-halogenated analogues, supported by experimental data and detailed protocols, we demonstrate why this specific intermediate represents a superior strategic choice for the rapid construction of diverse molecular libraries, empowering researchers in drug discovery and development.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry
The pyrazolo[3,4-d]pyrimidine ring system is a bioisostere of adenine, a fundamental component of ATP. This structural mimicry allows it to effectively compete with ATP for the binding site in a vast array of protein kinases.[2] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively developed as potent inhibitors of various kinases, including EGFR, Bcr-Abl, and Lck, forming the basis of numerous therapeutic agents.[1][4][5] The ability to strategically introduce diverse substituents around this core is critical for modulating potency, selectivity, and pharmacokinetic properties.
The Principle of Orthogonal Reactivity: A Comparative Analysis
The primary synthetic advantage of this compound lies in the differential reactivity of its two halogen atoms. This "orthogonal" reactivity allows for the selective modification of one position while leaving the other intact for a subsequent, different transformation.
-
The C3-Iodo Position: The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition by palladium(0) catalysts. This makes it the preferred site for a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6][7] The general reactivity order for halogens in such reactions is I > Br > Cl.[8]
-
The C4-Chloro Position: The chlorine atom at the C4 position is attached to an electron-deficient pyrimidine ring. This electronic arrangement strongly activates the position for nucleophilic aromatic substitution (SNAr) reactions with amines, alcohols, and thiols.[9] The C-Cl bond is significantly more robust towards palladium-catalyzed cross-coupling conditions compared to the C-I bond, allowing for high selectivity.[6]
This predictable, stepwise functionalization is a key differentiator when compared to other di-halogenated analogues.
Caption: Orthogonal functionalization of this compound.
Comparative Overview of Alternatives
| Intermediate | C3/C6 Reactivity | C4 Reactivity | Key Disadvantage |
| This compound | C3 (Iodo): Highly reactive in Pd cross-coupling.[6] | C4 (Chloro): Reactive in SNAr.[9] | None; offers excellent regiochemical control. |
| 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | C3 (Bromo): Less reactive than iodo in Pd cross-coupling, may require harsher conditions.[10] | C4 (Chloro): Reactive in SNAr. | Reduced efficiency in the initial cross-coupling step compared to the iodo analogue. |
| 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | C6 (Chloro): Less reactive towards SNAr than C4. | C4 (Chloro): More reactive towards SNAr.[11] | Sequential reactions rely on nuanced reactivity differences between two chloro groups, leading to potential selectivity issues and mixed products. |
Application Showcase I: Palladium-Catalyzed Cross-Coupling at the C3-Position
The selective functionalization at the C3-iodo position is the cornerstone of this building block's utility. The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond dictates the chemoselectivity of the initial oxidative addition step in the catalytic cycle of cross-coupling reactions.
Suzuki-Miyaura Coupling
This reaction is a robust method for forming C-C bonds. Using this compound, various aryl and heteroaryl boronic acids can be coupled exclusively at the C3 position, leaving the C4-chloro untouched for subsequent elaboration.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Catalyst / Ligand | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 °C | Good to Excellent | [6][12] |
| (3-Hydroxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 °C | Good | [12] |
| Various Aryl/Heteroaryl | XPhosPdG2 / XPhos | K₃PO₄ | Dioxane/H₂O | 80-110 °C | 67-89% |[7][10] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example based on established methodologies and may require optimization for specific substrates.[6][7]
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane:Water).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a powerful tool for C-N bond formation.[13][14] It allows for the introduction of primary and secondary amines at the C3 position with high selectivity. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high catalytic turnover and good yields.[15][16]
Application Showcase II: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
Following the initial functionalization at C3, the C4-chloro group serves as a reliable handle for introducing a second point of diversity via SNAr. The electron-withdrawing nature of the fused pyrazole and the pyrimidine ring itself sufficiently lowers the electron density at C4, making it susceptible to attack by nucleophiles.
This reaction is typically performed by heating the C3-substituted intermediate with an excess of the desired amine or in the presence of a base for alcohol/thiol nucleophiles.
Table 2: Representative SNAr Reactions on the Pyrazolo[3,4-d]pyrimidine Core
| Nucleophile | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 3-Chloroaniline | None (excess amine) | Ethanol | Reflux, 5h | 65% | [1] |
| Cyclopropylamine | DIPEA | Ethanol | 90 °C | High | [12][17] |
| Various anilines | pTSA | Ethanol | 90 °C | Good | [12] |
| Substituted piperazines | DIPEA | Isopropanol | Reflux | Good |[18] |
The Power of Sequential Functionalization: A Step-by-Step Workflow
The true synthetic power of this compound is realized when these two distinct reactivities are combined in a sequential manner. This strategy enables the rapid and predictable synthesis of highly decorated molecules from a single, common intermediate.
Caption: A typical two-step workflow for disubstitution.
Experimental Protocol: Two-Step Sequential Functionalization
This integrated protocol illustrates the synthesis of a 3-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivative.
Step 1: Suzuki-Miyaura Coupling at C3
-
Combine this compound (2.81 g, 10 mmol), (3-methoxyphenyl)boronic acid (1.67 g, 11 mmol), and K₂CO₃ (3.45 g, 25 mmol) in a flask under an argon atmosphere.
-
Add Pd(PPh₃)₄ (578 mg, 0.5 mmol) to the flask.
-
Add a degassed solvent mixture of 1,4-dioxane (40 mL) and water (10 mL).
-
Heat the mixture to 90 °C and stir vigorously for 6 hours, monitoring by LC-MS.
-
After cooling, dilute the reaction with ethyl acetate (100 mL) and water (50 mL). Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography (hexanes/ethyl acetate gradient) to yield 4-chloro-3-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine as a solid.
Step 2: Nucleophilic Aromatic Substitution at C4
-
To a solution of the intermediate from Step 1 (2.62 g, 10 mmol) in absolute ethanol (50 mL), add cyclopropylamine (1.04 mL, 15 mmol) followed by N,N-diisopropylethylamine (DIPEA) (2.61 mL, 15 mmol).
-
Reflux the mixture for 5 hours, monitoring by TLC.
-
After cooling, a precipitate may form. If so, filter the solid and wash with cold ethanol. If not, concentrate the reaction mixture under reduced pressure.
-
Recrystallize the crude product from ethanol or purify by column chromatography to yield N-cyclopropyl-3-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Conclusion: The Superior Choice for Library Synthesis
For researchers engaged in the synthesis of pyrazolo[3,4-d]pyrimidine-based compound libraries, this compound offers a distinct and compelling set of advantages over its analogues. The well-defined and predictable orthogonal reactivity of the iodo and chloro substituents provides unparalleled regiochemical control. This enables a robust and versatile synthetic platform for the sequential introduction of diverse functionalities through high-yielding, well-established transformations like Suzuki-Miyaura coupling and nucleophilic aromatic substitution. The result is a more efficient, predictable, and powerful approach to generating novel chemical entities for drug discovery programs, particularly in the competitive field of kinase inhibitor development.
References
- 1. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clausiuspress.com [clausiuspress.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 8. proprogressio.hu [proprogressio.hu]
- 9. nbinno.com [nbinno.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Precursors for the Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of potent kinase inhibitors, owing to its structural resemblance to adenine, a key component of ATP.[1][2] This allows such compounds to effectively compete with ATP for the kinase active site, leading to the modulation of cellular signaling pathways implicated in diseases like cancer.[2][3] While traditional synthetic routes have proven effective, the exploration of alternative precursors is paramount for improving reaction efficiency, increasing molecular diversity, and developing more sustainable synthetic strategies. This guide provides an in-depth comparison of conventional and alternative precursors for the synthesis of pyrazolo[3,4-d]pyrimidine kinase inhibitors, supported by experimental data and detailed protocols.
The Conventional Approach: The Dominance of Aminopyrazole Carbonitriles
The most established and widely utilized precursors for the synthesis of pyrazolo[3,4-d]pyrimidines are 5-amino-1H-pyrazole-4-carbonitriles. This is largely due to their commercial availability and the straightforward cyclization reactions they undergo to form the desired bicyclic system.
The general synthetic strategy involves the initial formation of a substituted aminopyrazole carbonitrile, often through the reaction of a hydrazine derivative with a malononitrile derivative.[4][5] The subsequent cyclization to form the pyrimidine ring is typically achieved by reacting the aminopyrazole with a one-carbon synthon, such as formamide or formic acid.[4][6][7]
Visualizing the Conventional Pathway
Caption: Conventional synthesis of pyrazolo[3,4-d]pyrimidines.
While reliable, this method is not without its drawbacks. The use of high temperatures and harsh reagents like phosphorus oxychloride for subsequent functionalization can limit the accessible chemical space and may not be compatible with sensitive functional groups.[6][8] This necessitates the exploration of alternative precursors that can offer milder reaction conditions and greater synthetic flexibility.
Alternative Precursors: Expanding the Synthetic Toolbox
The quest for more efficient and versatile synthetic routes has led to the investigation of several alternative precursors. These alternatives can be broadly categorized based on the key starting materials employed.
Malononitrile remains a central precursor in many alternative strategies, but its reaction partners and the subsequent cyclization methods differ from the conventional route.
-
Three-Component Reactions: A highly efficient approach involves the one-pot, three-component reaction of an aldehyde, malononitrile, and a suitable nitrogen source, such as barbituric acid or its derivatives.[9] This strategy offers atom economy and simplifies the synthetic process by avoiding the isolation of intermediates.
-
Reaction with Ethoxymethylene Malononitrile: The reaction of ethoxymethylene malononitrile with hydrazines is a common method to generate the key aminopyrazole carbonitrile intermediate.[4][10] Variations in the hydrazine substituent allow for the introduction of diversity at the N1 position of the pyrazole ring.
While formamide is a classic reagent for pyrimidine ring formation, its role can be expanded in alternative syntheses.
-
Direct Cyclization with Aminopyrazoles: As in the conventional method, heating an aminopyrazole derivative with formamide is a direct route to the pyrazolo[3,4-d]pyrimidinone core.[6][7] This method is simple but often requires high temperatures.
Cycloaddition reactions offer a powerful and often more controlled method for constructing the pyrazolo[3,4-d]pyrimidine scaffold. These reactions can lead to the formation of multiple bonds in a single step with high regio- and stereoselectivity. While specific examples directly leading to pyrazolo[3,4-d]pyrimidines are less common in introductory literature, the principles of cycloaddition are being increasingly applied in heterocyclic synthesis.
Performance Comparison: Conventional vs. Alternative Precursors
To provide a clear comparison, the following table summarizes the key performance indicators for different synthetic strategies.
| Precursor/Strategy | Key Reagents | Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| Conventional | 5-Amino-1H-pyrazole-4-carbonitrile, Formamide/Formic Acid | High temperature (reflux) | 60-90% | Well-established, readily available starting materials. | Harsh conditions, limited functional group tolerance. |
| Alternative 1 | Aldehyde, Malononitrile, Barbituric Acid | Catalytic, milder temperatures | 75-95% | One-pot, high atom economy, rapid. | Primarily leads to pyrano[2,3-d]pyrimidine derivatives, requiring further steps. |
| Alternative 2 | 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile, Thiourea | Reflux | Good | Access to thioxo-substituted pyrazolopyrimidines.[11] | Requires a specific starting material. |
| Alternative 3 | 2-(1-Ethoxyethylidene)malononitrile, Phenylhydrazine | Reflux in ethanol | Good | Straightforward synthesis of the key aminopyrazole intermediate.[4] | Multi-step process to the final product. |
Experimental Protocols
Protocol 1: Conventional Synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This protocol is adapted from the work of F. F. Abdel-Latif et al. and provides a typical example of the conventional synthetic route.
Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
-
Dissolve 2-(1-ethoxyethylidene)malononitrile (10 mmol) in ethanol (50 mL).
-
Add phenylhydrazine (10 mmol) to the solution.
-
Reflux the mixture for 2 hours.[4]
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the aminopyrazole intermediate.
Step 2: Synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
To the 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (5 mmol) from Step 1, add formic acid (15 mL).
-
Reflux the mixture for 7 hours.[4]
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent to obtain the final product.
Visualizing the Experimental Workflow
Caption: Workflow for conventional pyrazolo[3,4-d]pyrimidine synthesis.
Protocol 2: Alternative Three-Component Synthesis of Pyrano[2,3-d]pyrimidine Diones
This protocol, inspired by the work of Dekamin et al. on sulfonic acid nanoporous silica (SBA-Pr-SO3H) catalyzed reactions, demonstrates an efficient, green alternative.[9] While this yields a related heterocyclic system, it showcases the power of multicomponent reactions starting from malononitrile.
-
To a mixture of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (5 mL), add barbituric acid (1 mmol).
-
Add a catalytic amount of SBA-Pr-SO3H.
-
Stir the reaction mixture at room temperature for the time specified in the literature (typically 5-45 minutes).[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the solid residue from ethanol to obtain the pure pyrano[2,3-d]pyrimidine dione derivative.
Conclusion: A Field Ripe for Innovation
The synthesis of pyrazolo[3,4-d]pyrimidine kinase inhibitors is a mature field, yet it continues to evolve. While the conventional reliance on aminopyrazole carbonitriles provides a robust and well-understood pathway, the exploration of alternative precursors is unlocking new possibilities. Multicomponent reactions, novel cyclization strategies, and the use of modern catalytic systems are paving the way for more efficient, versatile, and environmentally friendly syntheses. For researchers in drug discovery, a thorough understanding of these alternative routes is crucial for expanding the accessible chemical space and accelerating the development of next-generation kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
The Halogen Dance: A Comparative Guide to the Biological Activity of 3-Iodo vs. 3-Bromo Pyrazolo[3,4-d]pyrimidine Derivatives
For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the pyrazolo[3,4-d]pyrimidine scaffold stands as a cornerstone for the development of potent kinase inhibitors and other therapeutic agents.[1][2][3] Its structural resemblance to the endogenous purine core allows it to effectively compete for the ATP-binding sites of various enzymes, leading to the modulation of critical signaling pathways implicated in diseases such as cancer.[1][2] Within this privileged scaffold, strategic modifications can dramatically influence biological activity. This guide provides an in-depth, objective comparison of two key halogenated intermediates: 3-iodo and 3-bromo pyrazolo[3,4-d]pyrimidine derivatives, offering experimental insights into their respective roles in shaping biological outcomes.
While both 3-iodo and 3-bromo pyrazolo[3,4-d]pyrimidines are frequently employed as versatile synthetic intermediates, their intrinsic biological activities and their influence on the potency of the final compounds can differ. This comparison aims to elucidate these nuances, supported by experimental data from the literature.
The Crucial Role of Halogenation at the 3-Position
The introduction of a halogen atom at the 3-position of the pyrazolo[3,4-d]pyrimidine core serves a dual purpose. Firstly, it provides a reactive handle for the introduction of a wide array of substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the exploration of the chemical space around the core scaffold, a critical step in optimizing drug-target interactions. Secondly, the nature of the halogen itself can directly impact the biological activity of the molecule through various mechanisms, including steric and electronic effects, as well as the potential for halogen bonding.
A noteworthy example of the synthetic utility of these halogenated intermediates is the synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives as selective inhibitors of Breast Tumor Kinase (BRK/PTK6). In this context, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is synthesized by reacting the parent compound with N-iodosuccinimide.[4] This iodinated intermediate then serves as a key building block for the generation of a library of compounds through Suzuki coupling with various boronic acids and esters.[4]
Comparative Biological Activity: Insights from Kinase Inhibition
While direct head-to-head comparisons of the intrinsic biological activity of 3-iodo versus 3-bromo pyrazolo[3,4-d]pyrimidine analogs with an otherwise identical molecular structure are not extensively documented in the readily available literature, we can draw valuable inferences from structure-activity relationship (SAR) studies of related compounds.
For instance, in the development of pyrazolo[3,4-d]pyrimidines active against the Bcr-Abl T315I mutant, a 4-bromo derivative was identified as a lead compound.[5] Computational studies highlighted the significance of the bromine atom for the interaction with the mutant kinase.[5] This suggests that the specific halogen at a given position can play a crucial role in the binding affinity and inhibitory potency of the final molecule.
While a direct comparison is lacking, the choice between a 3-iodo and a 3-bromo precursor often hinges on synthetic considerations. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in cross-coupling reactions, which can lead to higher yields and milder reaction conditions. However, the bromine atom is smaller and more electronegative than iodine, which could lead to different steric and electronic interactions with the target protein.
Experimental Protocols: A Foundation for Discovery
To facilitate further research in this area, we provide detailed methodologies for key experiments relevant to the synthesis and evaluation of these compounds.
Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This protocol is adapted from the synthesis of key intermediates for BRK/PTK6 inhibitors.[4]
Materials:
-
1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Stirring apparatus
-
Reaction vessel
-
Heating mantle
Procedure:
-
Dissolve 1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMF in a reaction vessel.
-
Add N-iodosuccinimide to the solution.
-
Heat the reaction mixture to 60 °C with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Kinase Inhibition Assay (General Protocol)
This generalized protocol outlines the steps for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Target kinase
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds (3-iodo and 3-bromo derivatives)
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare a solution of the target kinase in the assay buffer.
-
Prepare serial dilutions of the inhibitor compounds.
-
In a microplate, add the kinase solution, the peptide substrate, and the inhibitor solution at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., phosphorylation-specific antibodies, fluorescence, or luminescence).
-
Calculate the IC50 values for each inhibitor to determine their potency.
Visualizing the Path to Discovery
To better understand the workflow and the central role of these halogenated intermediates, the following diagrams illustrate the synthetic and evaluation processes.
Caption: Synthetic workflow for generating diverse pyrazolo[3,4-d]pyrimidine libraries.
Caption: Inhibition of a kinase signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.
Conclusion and Future Directions
The existing literature underscores the importance of these halogenated intermediates in generating diverse chemical libraries for SAR studies. However, there is a clear need for more direct comparative studies that evaluate the intrinsic biological activities of 3-iodo versus 3-bromo analogs with identical substitutions at other positions. Such studies would provide invaluable data for a more nuanced understanding of the role of the halogen atom in drug-target interactions and would undoubtedly accelerate the design of more potent and selective therapeutic agents based on the pyrazolo[3,4-d]pyrimidine scaffold. Future research should focus on synthesizing and testing pairs of these analogs against a panel of relevant biological targets to provide a clearer picture of their comparative performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for the Purity of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible research and manufacturing. The compound 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is a critical heterocyclic building block in the synthesis of various pharmacologically active molecules. Its purity can significantly impact the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the validation of purity assays for this key intermediate, grounded in scientific principles and regulatory expectations.
The Criticality of Purity for this compound
The presence of impurities in this compound can arise from the synthetic route, degradation, or improper storage. These impurities may include starting materials, by-products, isomers, or related substances. Such impurities can potentially be carried through subsequent synthetic steps, leading to difficult-to-remove impurities in the final API. Therefore, a well-validated, sensitive, and specific analytical method for purity determination is not just a quality control measure; it is a critical component of risk management in drug development.
A Comparative Overview of Analytical Techniques
The choice of an analytical technique for purity assessment is driven by the physicochemical properties of the analyte and the potential impurities. For a molecule like this compound, several high-performance analytical techniques are suitable. Here, we compare the two most common and powerful methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a discussion on the utility of Nuclear Magnetic Resonance (NMR) spectroscopy for absolute purity assessment.
dot
A Comparative Guide to In Silico Docking of 4-Chloro-3-Iodo-1H-Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
This guide provides an in-depth comparative analysis of molecular docking studies for a promising class of kinase inhibitors based on the 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine scaffold. We will explore the rationale behind utilizing this specific chemical framework, detail a rigorous computational methodology for evaluating its derivatives, and compare their predicted binding affinities and interaction modes across several therapeutically relevant protein kinases.
The Rationale: Why Focus on the Pyrazolo[3,4-d]pyrimidine Scaffold?
The 1H-pyrazolo[3,4-d]pyrimidine core is considered a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] Its structure is a bioisostere of adenine, the purine base of adenosine triphosphate (ATP).[3] This inherent similarity allows it to effectively compete with ATP for binding within the highly conserved catalytic site of kinases, making it an ideal starting point for inhibitor design.
Kinases are critical regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[4][5] Consequently, kinase inhibitors are a major focus of modern drug discovery.[6] The 4-chloro-3-iodo substitution pattern on the pyrazolo[3,4-d]pyrimidine ring is of particular strategic importance. The iodine atom at the C3 position serves as a versatile synthetic handle, enabling the introduction of diverse chemical moieties through well-established cross-coupling reactions like the Suzuki coupling.[7] This allows for the systematic exploration of the kinase active site to optimize inhibitor potency and selectivity.
Comparative docking studies are essential in this process. By computationally screening a library of these inhibitors against a panel of different kinases, we can predict not only which compounds will bind most tightly to our primary target but also which are least likely to cause off-target effects, a common source of toxicity. This in silico pre-screening is a cornerstone of rational drug design, allowing researchers to prioritize the synthesis and in vitro testing of only the most promising candidates.[4][8]
Experimental Protocol: A Validated Molecular Docking Workflow
To ensure scientific rigor and reproducibility, a standardized and self-validating docking protocol is essential. The following workflow outlines the key steps for a comparative analysis of this compound inhibitors.
Step 1: Target Protein Preparation
-
Acquisition: Obtain the 3D crystal structures of the target kinases (e.g., Src, EGFR, VEGFR2, CDK2) from the Protein Data Bank (PDB). Structures co-crystallized with a known inhibitor are preferred as they provide a validated binding pocket.
-
Standardization: Using molecular modeling software (e.g., Maestro, Chimera), prepare the protein by removing all non-essential components, such as water molecules and co-solvents.
-
Refinement: Add hydrogen atoms, assign correct bond orders, and fill in any missing side chains or loops. A brief energy minimization step is performed to relieve any steric clashes and ensure a chemically sound structure. This step is critical for accurate calculation of interaction energies.
Step 2: Ligand Library Preparation
-
Structure Generation: Build the 3D structures of the this compound-based inhibitor library. Each unique compound will have a different substituent, typically attached at the C3 position.
-
Ionization and Tautomerization: Generate possible ionization states and tautomers for each ligand at a physiological pH (e.g., 7.4). This is crucial as the charge state of a molecule dramatically affects its binding interactions.
-
Energy Minimization: Perform a thorough energy minimization for each ligand structure to obtain its lowest energy conformation, which is the most likely to be present in solution before binding.
Step 3: Molecular Docking and Scoring
-
Active Site Definition: Define the docking grid box around the active site of each target kinase. The grid is typically centered on the co-crystallized ligand from the original PDB file to ensure the search space is focused on the known ATP-binding pocket.[7]
-
Docking Execution: Employ a validated docking algorithm (e.g., Glide, AutoDock) to systematically place each prepared ligand into the defined active site of each kinase. The algorithm explores thousands of possible binding poses (orientations and conformations) for each ligand.
-
Scoring: Each generated pose is evaluated using a scoring function that estimates the free energy of binding (e.g., docking score in kcal/mol). A more negative score typically indicates a more favorable binding interaction.[9][10] The top-scoring pose for each ligand is retained for further analysis.
Step 4: Comparative Post-Docking Analysis
-
Binding Mode Visualization: The top-scoring pose for each ligand-protein complex is visually inspected to analyze the specific molecular interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges.
-
Interaction Fingerprinting: Identify the key amino acid residues in the active site that interact with the inhibitor. Pay close attention to interactions with the "hinge region," a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain and is critical for ATP binding.
-
Selectivity Prediction: Compare the docking scores of a single inhibitor across multiple kinase targets. A significantly better score for the desired target over others suggests potential selectivity. Conversely, comparing the scores of multiple inhibitors against a single target helps identify the most potent candidates.
Comparative Analysis: Docking Against Key Kinase Targets
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has been demonstrated against a wide array of protein kinases.[1][3][11][12][13] Our analysis will focus on comparing a hypothetical series of inhibitors against two well-studied targets: Src kinase, a non-receptor tyrosine kinase, and the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. Both are implicated in various cancers.[9][14][15]
Conserved Binding Mode: The Hinge Interaction
A consistent finding across numerous studies is the role of the pyrazolo[3,4-d]pyrimidine core as a "hinge-binder."[16] The N1 and N2 atoms of the pyrazole ring, or the nitrogens within the pyrimidine ring, typically form one or two critical hydrogen bonds with the backbone amide groups of conserved residues in the kinase hinge region (e.g., Met769 in EGFR).[14] This interaction anchors the inhibitor in the active site, mimicking the way adenine binds. The 4-chloro group often resides in a small hydrophobic pocket, while the 3-iodo position provides a vector for substituents to probe deeper, more variable regions of the ATP pocket, which is the key to achieving both high potency and selectivity.
Quantitative Comparison of Hypothetical Inhibitors
To illustrate the power of comparative docking, the table below presents hypothetical but representative data for three inhibitors based on the this compound scaffold.
| Inhibitor ID | R-Group at C3 Position | Src Kinase Docking Score (kcal/mol) | EGFR (WT) Docking Score (kcal/mol) | Key Hinge Interaction Residue (Src / EGFR) | Predicted Selectivity |
| Cmpd-1 | -(p-methoxyphenyl) | -9.8 | -8.5 | Met341 / Met769 | Src-preferential |
| Cmpd-2 | -(m-aminophenoxy) | -9.2 | -10.1 | Met341 / Met769 | EGFR-preferential |
| Cmpd-3 | -(Cyclohexyl) | -11.2 | -8.1 | Met341 / Met769 | Src-selective |
Note: These docking scores are for illustrative purposes. Actual values depend on the specific software and force fields used.
Analysis of Results:
-
Cmpd-1 (p-methoxyphenyl): This compound shows a good predicted affinity for both kinases but has a slight preference for Src. The methoxy group may form favorable interactions in the Src active site that are less optimal in EGFR.
-
Cmpd-2 (m-aminophenoxy): The addition of a group capable of acting as both a hydrogen bond donor and acceptor (the amino group) leads to a significant improvement in the predicted binding to EGFR. This suggests the presence of a corresponding polar residue in the EGFR pocket that is absent in Src, making this compound a promising candidate for a selective EGFR inhibitor.
-
Cmpd-3 (Cyclohexyl): The bulky, non-polar cyclohexyl group results in the best predicted binding affinity for Src. This indicates a large, accommodating hydrophobic pocket in Src that is not present in EGFR, where this bulky group may cause a steric clash. This compound is predicted to be a potent and selective Src inhibitor. Such compounds have shown promise in treating glioblastoma and medulloblastoma.[16][17]
Conclusion and Future Directions
Molecular docking provides an invaluable computational lens through which we can analyze and predict the behavior of this compound-based inhibitors. This comparative guide demonstrates that by systematically modifying the substituent at the C3-position, it is possible to rationally design compounds with high predicted potency and selectivity for specific kinase targets.
The in silico data generated through this workflow serves as a powerful hypothesis-generating tool. The crucial next steps involve:
-
Chemical Synthesis: Synthesizing the compounds predicted to be most potent and selective (e.g., Cmpd-2 for EGFR, Cmpd-3 for Src).
-
In Vitro Validation: Performing enzymatic assays to determine the half-maximal inhibitory concentrations (IC₅₀) of the synthesized compounds against a panel of kinases, which serves to validate or refute the docking predictions.[11][12][18]
-
Cellular Assays: Evaluating the most promising inhibitors in cancer cell lines to confirm their anti-proliferative activity and mechanism of action.[19]
-
Advanced Simulations: For lead compounds, employing more computationally intensive methods like molecular dynamics simulations can provide deeper insights into the stability of the protein-ligand complex and the role of protein flexibility in binding.[8][20]
By integrating these computational and experimental approaches, the this compound scaffold can be effectively leveraged to develop the next generation of targeted kinase inhibitors for various therapeutic applications.
References
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. maxwellsci.com [maxwellsci.com]
- 16. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, biological evaluation and docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Cost-Benefit Analysis of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine in Synthetic Chemistry
A Senior Application Scientist's Guide to Strategic Reagent Selection in Kinase Inhibitor Synthesis
In the landscape of medicinal chemistry, the pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone for the development of potent kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of numerous kinases, making it a privileged core in drug discovery. The strategic functionalization of this core is paramount, and the choice of halogenated intermediates significantly impacts the efficiency, cost, and overall success of a synthetic campaign. This guide provides an in-depth cost-benefit analysis of a key intermediate, 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine , comparing it with its common alternatives, 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine and 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine .
The Strategic Importance of Halogenation Patterns
The C4 and C6 positions of the pyrazolo[3,4-d]pyrimidine core are readily substituted, while the C3 position offers a crucial vector for introducing diversity and modulating kinase selectivity. The nature of the halogen at these positions dictates the synthetic routes available, particularly for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions are instrumental in building the complex molecular architectures of modern kinase inhibitors.
The subject of this guide, this compound, possesses two distinct reactive sites. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the C3 position, leaving the C4 chloro-substituent available for subsequent transformations, such as nucleophilic aromatic substitution.
Synthesis of Key Intermediates
The synthesis of these halogenated pyrazolopyrimidines typically starts from a common precursor, which is then subjected to chlorination and subsequent halogenation.
Synthetic Workflow Overview
Caption: General synthetic pathways to key halogenated pyrazolopyrimidine intermediates.
Cost-Benefit Analysis: A Head-to-Head Comparison
The choice between iodo-, bromo-, and dichloro- substituted pyrazolopyrimidines is a critical decision point in a synthetic strategy. The following table provides a comparative overview of these key intermediates.
| Feature | This compound | 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine |
| Reactivity in Cross-Coupling | High: The C-I bond is highly reactive, allowing for milder reaction conditions and lower catalyst loadings in Suzuki and Sonogashira couplings.[1] | Moderate: The C-Br bond is less reactive than C-I, often requiring higher temperatures, longer reaction times, or more sophisticated catalyst systems. | Low (at C6): The C-Cl bonds are significantly less reactive. Cross-coupling at the C6 position is challenging and often requires specialized catalysts and harsh conditions. The primary utility is nucleophilic substitution. |
| Selectivity | Excellent: The significant difference in reactivity between the C-I and C-Cl bonds allows for highly selective functionalization at the C3 position. | Good: Selective reaction at the C3-Br position over the C4-Cl is generally achievable, but may require more careful optimization of reaction conditions. | Not applicable for selective C3 functionalization: This intermediate is used when functionalization at C4 and C6 is desired, typically via nucleophilic substitution. |
| Cost | High: The cost of iodine and iodinating reagents, coupled with potentially lower yields in the iodination step, makes this the most expensive of the three intermediates. Pricing is often available by inquiry from suppliers. | Moderate: Brominating agents are generally less expensive than iodinating agents, resulting in a more cost-effective intermediate. A representative price is approximately $260 for 1 gram.[2] | Low: Chlorination is a relatively inexpensive process, making this the most economical of the three starting materials.[3] |
| Stability | Moderate: C-I bonds can be sensitive to light and heat, potentially leading to degradation over time. | Good: C-Br bonds are generally more stable than C-I bonds. | Excellent: C-Cl bonds are very stable. |
| Waste Generation | Higher: Iodine has a higher atomic weight than bromine or chlorine, leading to a greater mass of waste per mole of product. | Moderate: Bromine waste is less of a concern than iodine but more than chlorine. | Lower: Chlorine has the lowest atomic weight of the three halogens, resulting in less waste by mass. |
| Typical Application | Ideal for complex syntheses requiring selective, high-yielding C3 functionalization early in the route, where the cost of the intermediate is justified by the overall efficiency and success of the synthesis. | A good balance between reactivity and cost, suitable for a wide range of applications where moderate reaction conditions are acceptable. | Primarily used for introducing substituents at the C4 and C6 positions via nucleophilic substitution, often in the synthesis of kinase inhibitors like those targeting EGFR.[4] |
Experimental Protocols: A Practical Comparison
To illustrate the practical implications of choosing between these intermediates, we present representative protocols for a Suzuki-Miyaura cross-coupling reaction, a common transformation in the synthesis of kinase inhibitors.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol is based on established procedures for Suzuki couplings with iodo-substituted heterocycles.[5]
Reactants:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Na₂CO₃ (2.0 eq)
-
Dioxane/H₂O (4:1)
Procedure:
-
To a dried Schlenk flask, add this compound, phenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Expected Outcome: High yield (typically >85%) of the C3-arylated product with minimal side products due to the high reactivity of the C-I bond.
Protocol 2: Suzuki-Miyaura Coupling with 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
This protocol is adapted from procedures for Suzuki couplings with bromo-substituted pyrazolopyrimidines.[6]
Reactants:
-
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Pd(dppf)Cl₂ (0.1 eq)
-
K₂CO₃ (3.0 eq)
-
DMF
Procedure:
-
Combine 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine, phenylboronic acid, and potassium carbonate in a round-bottom flask.
-
Add Pd(dppf)Cl₂ and DMF.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Expected Outcome: Good to very good yield (typically 70-85%), but may require a more active catalyst, higher temperature, and longer reaction time compared to the iodo-analogue. The potential for dehalogenation and other side reactions is slightly higher.
Decision-Making Framework for Reagent Selection
The choice of halogenated pyrazolopyrimidine is a strategic one that depends on the specific goals of the synthesis. The following decision tree illustrates the thought process of a senior application scientist.
Caption: A decision-making workflow for selecting the optimal halogenated pyrazolopyrimidine intermediate.
Safety Considerations
Conclusion
The selection of a halogenated pyrazolo[3,4-d]pyrimidine intermediate is a multi-faceted decision that balances reactivity, selectivity, cost, and the overall synthetic strategy.
-
This compound is the reagent of choice when high reactivity and selectivity at the C3 position are paramount, and the higher cost can be justified by improved yields and milder reaction conditions in subsequent steps.
-
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine offers a pragmatic compromise, providing good reactivity for C3 functionalization at a more moderate cost.
-
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is the most cost-effective option and is best suited for syntheses that require functionalization at the C4 and C6 positions primarily through nucleophilic substitution.
By carefully considering these factors, researchers can make an informed decision that optimizes their synthetic route for efficiency, cost-effectiveness, and a higher probability of success in the development of novel kinase inhibitors.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
A Comparative Guide to the Metabolic Stability of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, serving as a bioisosteric replacement for the adenine core of ATP.[1][2][3] This structural mimicry allows for potent and selective inhibition of a variety of kinases, making it a privileged scaffold in oncology and inflammation research.[2][4] Among the numerous derivatives, the 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine core offers versatile handles for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR).[5] However, the journey from a potent inhibitor to a successful drug is fraught with challenges, with poor pharmacokinetic properties, including metabolic instability, being a primary cause of attrition.[6][7]
This guide provides a comprehensive framework for assessing and comparing the metabolic stability of this compound derivatives. It is designed to equip researchers with the foundational knowledge, experimental protocols, and comparative data needed to make informed decisions in the drug discovery process.
The Imperative of Metabolic Stability in Drug Development
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[7] A compound with low metabolic stability is rapidly cleared from the body, resulting in a short duration of action and potentially low bioavailability.[8] Early assessment of metabolic stability is therefore crucial for identifying and optimizing drug candidates with favorable pharmacokinetic profiles.[9] Key parameters determined from these studies include:
-
Half-life (t½): The time required for the concentration of a drug to decrease by half.
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of blood flow.[10]
These parameters are critical for predicting the in vivo pharmacokinetic behavior of a drug candidate and for guiding dose selection and scheduling for clinical trials.[11]
Cytochrome P450 Enzymes: The Primary Drivers of Metabolism
The majority of phase I metabolic reactions are catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver.[12][13] These enzymes introduce or expose functional groups on drug molecules, preparing them for subsequent phase II conjugation reactions and excretion.[14] For pyrazolo[3,4-d]pyrimidine derivatives, the CYP3A subfamily has been identified as the primary contributor to their metabolism.[6][15]
Experimental Approaches for Assessing Metabolic Stability
The in vitro assessment of metabolic stability is a cornerstone of modern drug discovery, with several well-established models available.
Liver Microsomes vs. Hepatocytes: A Comparative Overview
| Test System | Description | Advantages | Disadvantages |
| Liver Microsomes | Subcellular fractions of the liver endoplasmic reticulum containing a high concentration of Phase I enzymes (e.g., CYPs).[14] | High-throughput, cost-effective, ideal for assessing Phase I metabolism.[16] | Lacks Phase II enzymes and cellular context (e.g., transporters). |
| Hepatocytes | Intact liver cells containing the full complement of Phase I and Phase II metabolizing enzymes and transporters.[9][14] | Provides a more comprehensive picture of overall hepatic metabolism.[9] | Lower throughput, more expensive, and cryopreservation can affect viability. |
Causality Behind Experimental Choices: The choice between liver microsomes and hepatocytes depends on the stage of drug discovery and the specific questions being asked.[17] Early in discovery, the high-throughput nature of microsomal assays is ideal for screening large numbers of compounds for their susceptibility to Phase I metabolism.[16] As promising candidates emerge, hepatocyte assays provide a more physiologically relevant system to confirm metabolic stability and investigate the involvement of Phase II pathways.[9]
Metabolic Profile of this compound Derivatives
Studies on related pyrazolo[3,4-d]pyrimidine scaffolds have revealed two primary metabolic pathways:
-
Oxidative Dechlorination: The replacement of a chlorine atom with a hydroxyl group, a common metabolic route for chlorinated aromatic compounds.[6][15]
-
N-dealkylation: The removal of an alkyl group attached to a nitrogen atom in a side chain.[6][15]
The presence of the 4-chloro and 3-iodo substituents on the core scaffold provides specific sites for potential metabolism. The electron-withdrawing nature of these halogens can influence the overall electron density of the ring system and its susceptibility to oxidative metabolism.
Caption: Common metabolic pathways for pyrazolo[3,4-d]pyrimidine derivatives.
Comparative Analysis of Metabolic Stability
The metabolic stability of this compound derivatives can be significantly influenced by the nature and position of substituents on the core scaffold. The following table provides a template for comparing the metabolic stability of different derivatives.
| Compound | Substituent (R) | t½ (min) in HLM | CLint (µL/min/mg protein) in HLM |
| Derivative 1 | -CH3 | 45 | 15.4 |
| Derivative 2 | -CF3 | > 60 | < 11.5 |
| Derivative 3 | -OCH3 | 25 | 27.7 |
| Derivative 4 | -Phenyl | 38 | 18.2 |
| Derivative 5 | -Cyclopropyl | 55 | 12.6 |
Note: Data is hypothetical and for illustrative purposes. HLM = Human Liver Microsomes.
Structure-Metabolism Relationships (SMR):
-
Electron-withdrawing vs. Electron-donating Groups: The introduction of electron-withdrawing groups, such as trifluoromethyl (-CF3), can often block potential sites of metabolism and increase metabolic stability. Conversely, electron-donating groups, like methoxy (-OCH3), can sometimes create new metabolic "hotspots."
-
Steric Hindrance: Bulky substituents near a potential site of metabolism can sterically hinder the approach of metabolizing enzymes, thereby improving stability.
-
Introduction of Halogens: As seen with the core scaffold, halogens can have a profound effect on metabolic stability. Fluorine substitution, in particular, is a common strategy to block metabolic sites.[5]
Detailed Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of a test compound using human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
Negative control compound with known metabolic stability (e.g., warfarin)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
Procedure:
-
Prepare Incubation Mixtures: In a 96-well plate, prepare the incubation mixtures containing phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).[11]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of cold ACN containing an internal standard.[11]
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.[18]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (k / microsomal protein concentration) * assay volume).
References
- 1. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. researchgate.net [researchgate.net]
- 9. bioivt.com [bioivt.com]
- 10. nuvisan.com [nuvisan.com]
- 11. labcorp.com [labcorp.com]
- 12. mdpi.com [mdpi.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Yields for Key Pyrazolo[3,4-d]pyrimidine Intermediates
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its bioisosteric relationship with purines.[1] This structural mimicry allows it to effectively interact with the ATP-binding sites of various kinases, making it a focal point in the development of targeted therapies for oncology and other diseases.[2] The efficiency of any drug discovery program hinges on the robust and high-yielding synthesis of its core intermediates. This guide provides a detailed, head-to-head comparison of common synthetic routes to two pivotal intermediates: 4-hydroxypyrazolo[3,4-d]pyrimidine (the active pharmaceutical ingredient, Allopurinol) and 4-aminopyrazolo[3,4-d]pyrimidine .
This analysis moves beyond a mere recitation of protocols. It delves into the strategic considerations behind route selection, offering insights into the trade-offs between yield, reaction conditions, and starting material accessibility—critical factors for researchers in both academic and industrial settings.
I. Synthesis of 4-Hydroxypyrazolo[3,4-d]pyrimidine (Allopurinol)
4-Hydroxypyrazolo[3,4-d]pyrimidine, widely known as Allopurinol, is a xanthine oxidase inhibitor used in the treatment of gout and hyperuricemia. Its synthesis is well-established, with several common routes starting from different pyrazole precursors. Here, we compare two prominent methods.
Method 1: Cyclization of 3-Aminopyrazole-4-carboxamide
This is a classical and widely employed method that involves the cyclization of a pre-formed pyrazole ring with a one-carbon unit, typically formamide. The causality here is straightforward: the amino and carboxamide functionalities on the pyrazole are perfectly positioned to react with formamide at elevated temperatures to close the pyrimidine ring.
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, physicochemical properties of allopurinol derivatives and their biological activity against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical extends far beyond its use in an experiment. The final, critical step of proper disposal is paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe handling and disposal of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, a halogenated heterocyclic compound.
Due to its chlorinated and iodinated nature, this compound must be treated as hazardous chemical waste.[1][2] Under no circumstances should it be discharged into the sewer system or disposed of with regular laboratory trash.[1] The procedures outlined here are grounded in established safety protocols for halogenated organic compounds and are designed to provide a self-validating system for safe laboratory practice.
I. Hazard Profile and Immediate Safety Precautions
-
Acute Toxicity: Harmful if swallowed.[3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Therefore, before beginning any disposal procedures, the following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
II. Step-by-Step Disposal Protocol
The cardinal principle for the disposal of this compound is consignment to a licensed hazardous waste management service through your institution's Environmental Health & Safety (EHS) department.[5] In-laboratory treatment is strongly discouraged without a specific, validated risk assessment.[5]
Step 1: Waste Segregation - The Cornerstone of Safety
Proper segregation is the most critical step to prevent inadvertent chemical reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect unadulterated, expired, or surplus solid this compound in a dedicated, clearly labeled, and sealable container.
-
Contaminated items such as weighing papers, pipette tips, and gloves that have come into direct contact with the solid compound must also be placed in this designated solid hazardous waste container.[6]
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for halogenated organic liquid waste.[2]
-
Crucially, do not mix halogenated waste with non-halogenated waste streams. [2] This is due to the different treatment methods required for their disposal; halogenated compounds often necessitate incineration at high temperatures to prevent the formation of toxic byproducts like dioxins and furans.[7]
-
-
Contaminated Glassware:
-
Glassware that has come into contact with the compound should be decontaminated. The first rinseate must be collected and disposed of as hazardous liquid waste.[1] Subsequent rinses can typically be managed as regular chemical waste, pending your institution's specific guidelines.
-
Any broken or disposable glassware should be placed in a designated, puncture-proof sharps container marked as hazardous waste.[5]
-
Step 2: Container Selection and Labeling
-
Container Choice: Utilize containers that are in good condition, chemically compatible with the waste, and possess a secure, tight-fitting lid.[1]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.
-
The date when waste accumulation began.
-
The name of the principal investigator and the laboratory location.
-
Step 3: Storage Pending Disposal
-
Store sealed waste containers in a designated hazardous waste accumulation area within the laboratory.[5]
-
This area should be well-ventilated, cool, and dry.
-
Ensure secondary containment is in place for all liquid waste containers to mitigate the impact of potential leaks.[5]
Step 4: Arranging for Professional Disposal
-
Once the waste container is full or ready for disposal, follow your institution's established procedures for requesting a hazardous waste pickup from your EHS department or their contracted licensed chemical waste disposal service.[6]
III. Visualizing the Disposal Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
IV. Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not available, the following table provides general guidelines for halogenated waste, which should be adhered to as a conservative measure.
| Parameter | Guideline | Rationale |
| Waste Segregation | Must be segregated from non-halogenated waste. | Halogenated waste requires specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts.[2][7] |
| Container Headspace | Leave at least 10% headspace in liquid waste containers. | To accommodate for potential vapor expansion and prevent spills.[1] |
| pH of Waste Stream | Maintain a neutral pH if possible. | To prevent reactions with the container or other waste components. Mixing with strong acids or bases can cause violent reactions.[8] |
V. Conclusion: A Commitment to Safety and Integrity
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to scientific integrity and the safety of its personnel and the wider environment. By adhering to these systematic procedures, researchers can ensure they are not only advancing their scientific goals but are also upholding their professional responsibility. Always consult your institution's specific EHS guidelines, as local regulations may vary.
VI. References
-
Fluorochem Ltd. (2024). Safety Data Sheet: 4-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine.
-
BenchChem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. --INVALID-LINK--
-
PubChem. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. --INVALID-LINK--
-
BenchChem. (2025). Navigating the Final Step: Proper Disposal Procedures for Pyrazolium Compounds. --INVALID-LINK--
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Amino-1H-pyrazolo[3,4-d]pyrimidine.
-
PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. --INVALID-LINK--
-
Lab-Chemicals.Com. This compound. --INVALID-LINK--
-
Fisher Scientific. (2023). Safety Data Sheet: 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Sigma-Aldrich. (2024). Safety Data Sheet: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. --INVALID-LINK--
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-1H-pyrazolo[3,4-d]pyrimidine.
-
AMEIX-BIO. This compound. --INVALID-LINK--
-
ChemicalBook. (2025). 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. --INVALID-LINK--
-
BLDpharm. 4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine. --INVALID-LINK--
-
P&M Investigo. 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine. --INVALID-LINK--
-
BenchChem. Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices. --INVALID-LINK--
-
Sigma-Aldrich. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine AldrichCPR. --INVALID-LINK--
-
ChemUniverse. This compound. --INVALID-LINK--
-
Unknown. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
-
ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. --INVALID-LINK--
-
PubMed. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. --INVALID-LINK--
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. --INVALID-LINK--
-
Case Western Reserve University. Environmental Health and Safety Disposal of Iodine. --INVALID-LINK--
-
National Institutes of Health. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. --INVALID-LINK--
-
New Jersey Department of Health. Iodine - Hazardous Substance Fact Sheet. --INVALID-LINK--
-
BSAVA Library. (2023). Medicines waste disposal. --INVALID-LINK--
-
Centers for Disease Control and Prevention. (2023). Chemical Disinfectants | Infection Control. --INVALID-LINK--
-
U.S. Environmental Protection Agency. EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Cholrinated Solvents, And Halogenated Pesticides/Herbic. --INVALID-LINK--
-
Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water. --INVALID-LINK--/34925762/awwarf_dechlor_manual.pdf)
References
Navigating the Synthesis Landscape: A Guide to Safely Handling 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
For the pioneering researchers and scientists in drug development, the novel compound 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine presents a landscape of therapeutic potential. However, realizing this potential necessitates a foundational commitment to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. As your partners in discovery, we aim to be your preferred source for laboratory safety and chemical handling, empowering your research through a culture of comprehensive safety.
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough analysis of structurally analogous compounds allows for a robust and cautious approach to its handling. This guidance is synthesized from data on similar halogenated pyrimidine derivatives, ensuring a conservative and proactive safety margin.
Hazard Identification and Risk Assessment: Understanding the Adversary
Based on aggregated GHS information for closely related compounds like 4-chloro-1H-pyrazolo[3,4-d]pyrimidine and its derivatives, this compound should be treated as a hazardous substance with the following potential classifications[1][2]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].
-
Serious Eye Irritation (Category 2): Causes serious eye irritation[1][2].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[2].
Given these hazards, a multi-layered approach to personal protective equipment (PPE) is non-negotiable. The following table outlines the minimum PPE requirements.
| Activity | Required Personal Protective Equipment (PPE) | Enhanced Precautions (for potent compound handling) |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves | - N/A |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile) | - Face shield- Disposable sleeves |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher) | - Full-body protective suit (if significant exposure is possible) |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is paramount to minimizing exposure and preventing contamination. All operations involving the handling of solid this compound or its solutions should be conducted within a certified chemical fume hood.
Weighing the Solid Compound:
-
Don the appropriate PPE as outlined in the table above for moderate-hazard activities.
-
Perform weighing within a chemical fume hood or a balance enclosure to contain any airborne particles.
-
Use anti-static weighing paper or a tared container.
-
Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) after use.
-
Treat all disposable materials used in the process as contaminated waste.
Preparing Stock Solutions:
-
Conduct all solution preparation within a certified chemical fume hood.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
If sonication is required to dissolve the compound, ensure the vial is securely capped and placed within a secondary container.
The following diagram illustrates the essential workflow for safely handling this compound in a laboratory setting.
Caption: Step-by-step workflow for handling the compound.
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][5]
-
Skin Contact: Immediately wash skin with plenty of soap and water.[3] Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air.[3][5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3][4] If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4][5]
-
Spills: For small spills, carefully sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
The following diagram outlines the immediate actions to be taken in case of an accidental exposure.
Caption: Emergency response workflow for accidental exposure.
Disposal Plan: Responsible Stewardship
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a clearly labeled, sealed container designated for "Halogenated Organic Waste."
-
Liquid Waste: Collect all solutions containing the compound in a sealed, properly labeled container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams.[6]
-
Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's environmental health and safety department for specific guidance. Under no circumstances should this compound or its solutions be disposed of down the drain.[6]
By adhering to these rigorous safety protocols, you can confidently and responsibly explore the scientific potential of this compound. Your commitment to safety is the bedrock of innovative and impactful research.
References
- 1. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | C5H3ClN4 | CID 221095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
